2-Hydroxytetracosanoic acid
Description
2-Hydroxytetracosanoic acid has been reported in Allamanda cathartica, Chondrosia reniformis, and other organisms with data available.
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxytetracosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUOLNSQHLHDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969526 | |
| Record name | 2-Hydroxytetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cerebronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
544-57-0 | |
| Record name | 2-Hydroxytetracosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerebronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxytetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYTETRACOSANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66QN3B074E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cerebronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Biosynthesis of 2-Hydroxytetracosanoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: 2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a C24 very-long-chain 2-hydroxy fatty acid of critical importance in the mammalian nervous system. It is a fundamental component of galactosylceramides and sulfatides, which are major constituents of the myelin sheath that insulates axons. The biosynthesis of this specialized lipid is catalyzed by the endoplasmic reticulum-resident enzyme Fatty Acid 2-Hydroxylase (FA2H). This guide provides a comprehensive overview of the discovery, characterization, and detailed biosynthetic pathway of this compound. It includes quantitative enzymatic data, detailed experimental protocols for its study, and graphical representations of the key biological and experimental pathways.
Discovery and Characterization
This compound, first named cerebronic acid, was identified in the late 19th and early 20th centuries through the pioneering work of lipid chemists studying the composition of the brain. These early investigations isolated complex lipids, termed "cerebrosides," from brain tissue and, through chemical degradation, identified their constituent parts: a sphingoid base, a sugar (galactose), and a fatty acid. A significant portion of these fatty acids were found to be unusual, hydroxylated, very-long-chain molecules, with the 24-carbon variant being particularly abundant.
This compound is a saturated 2-hydroxy very-long-chain fatty acid. Its presence is most prominent in the sphingolipids of the myelin sheath, but it is also found in the skin, kidneys, and epithelial cells of the digestive tract.[1] Mutations in the gene responsible for its synthesis, FA2H, are linked to severe neurodegenerative disorders, highlighting the critical role of this compound in maintaining myelin integrity and nervous system function.[2]
Chemical Properties:
-
Systematic Name: this compound
-
Common Names: Cerebronic acid, Phrenosinic acid, 2-Hydroxylignoceric acid
-
Molecular Formula: C₂₄H₄₈O₃
-
Molecular Weight: 384.6 g/mol
The Biosynthesis of this compound
The synthesis of this compound from its non-hydroxylated precursor is a single enzymatic step catalyzed by Fatty Acid 2-Hydroxylase (FA2H).
2.1 The Key Enzyme: Fatty Acid 2-Hydroxylase (FA2H)
FA2H is an iron-containing monooxygenase located in the membrane of the endoplasmic reticulum.[3] The human enzyme is encoded by the FA2H gene.[3] It contains a cytochrome b5 domain at its N-terminus, which is essential for its catalytic activity, and a conserved histidine motif for iron binding.[3]
2.2 The Hydroxylation Reaction
FA2H catalyzes the stereospecific hydroxylation of the α-carbon (C-2) of tetracosanoic acid (lignoceric acid). The reaction requires molecular oxygen (O₂) and reducing equivalents supplied by NADPH. An electron transport chain involving NADPH:cytochrome P-450 reductase is necessary to transfer electrons to the enzyme.[3] The reaction is stereospecific, exclusively producing the (R)-enantiomer, (R)-2-hydroxytetracosanoic acid.
2.3 Incorporation into Sphingolipids
Following its synthesis, this compound is not typically found as a free fatty acid. It is rapidly activated by esterification to Coenzyme A, forming (R)-2-hydroxytetracosanoyl-CoA. This activated form serves as a substrate for ceramide synthases (CerS). The CerS enzymes incorporate the 2-hydroxy fatty acyl chain into a dihydrosphingosine backbone to form 2-hydroxy dihydroceramide. A subsequent desaturation step introduces a double bond into the sphingoid base, yielding 2-hydroxy ceramide. This molecule is the central precursor for complex 2-hydroxylated sphingolipids, such as galactosylceramide (GalCer) and sulfatide, which are vital for myelin structure and function.[2][4]
// Nodes hFA [label="2-Hydroxytetracosanoic\nAcid", fillcolor="#FFFFFF", fontcolor="#202124"]; hFACoA [label="2-Hydroxytetracosanoyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; dhCer [label="2-Hydroxy\nDihydroceramide", fillcolor="#FFFFFF", fontcolor="#202124"]; hCer [label="2-Hydroxy\nCeramide", fillcolor="#FFFFFF", fontcolor="#202124"]; GalCer [label="2-Hydroxy\nGalactosylceramide", fillcolor="#FFFFFF", fontcolor="#202124"]; Sulfatide [label="2-Hydroxy\nSulfatide\n(Myelin Sheath)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Enzymes (as edge labels) hFA -> hFACoA [label=" Acyl-CoA\n Synthetase", color="#4285F4", fontcolor="#4285F4"]; hFACoA -> dhCer [label=" Ceramide\n Synthase", color="#4285F4", fontcolor="#4285F4"]; dhCer -> hCer [label=" Dihydroceramide\n Desaturase", color="#4285F4", fontcolor="#4285F4"]; hCer -> GalCer [label=" UDP-Galactose:\n Ceramide\n Galactosyltransferase", color="#4285F4", fontcolor="#4285F4"]; GalCer -> Sulfatide [label=" Galactosylceramide\n Sulfotransferase", color="#4285F4", fontcolor="#4285F4"]; } endsnippet Caption: Incorporation into complex 2-hydroxy sphingolipids.
Quantitative Data
The study of enzyme kinetics provides crucial information on the efficiency and substrate affinity of an enzyme. For Fatty Acid 2-Hydroxylase, these parameters are essential for understanding its function in lipid metabolism.
| Parameter | Value | Substrate | Source |
| K_m_ (Michaelis Constant) | < 0.18 µM | Tetracosanoic Acid (C24:0) | UniProt: P58815[1] |
| V_max_ (Maximum Velocity) | Not Reported | Tetracosanoic Acid (C24:0) | - |
| Substrate Conversion | ~4.5% | 0.18 µM Tetracosanoic Acid | ResearchGate Publication[5] |
Note: V_max_ is highly dependent on the concentration of active enzyme in the specific preparation (e.g., microsomal fraction) and is therefore often not reported as a standard value.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the study of this compound biosynthesis.
4.1 Protocol 1: In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This protocol describes a method to measure the activity of FA2H in microsomal fractions isolated from tissues or transfected cells.[6]
1. Microsome Preparation: a. Homogenize tissue or cells in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. d. Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend it in a storage buffer (e.g., 50 mM potassium phosphate, pH 7.4, 20% glycerol) and determine the protein concentration (e.g., via BCA assay). Store at -80°C.
2. Reaction Mixture Preparation (Total Volume: 1.4 mL): a. To a glass tube, add:
- Tris-HCl, pH 7.6: 2.7 mM
- MgCl₂: 3.3 mM
- Glucose-6-phosphate: 3.3 mM
- NADP⁺: 1.2 mM
- Glucose-6-phosphate dehydrogenase: 0.2 units
- Purified human NADPH:cytochrome P-450 reductase: 1 µg
- Tetracosanoic acid substrate (solubilized in α-cyclodextrin): Target concentration (e.g., 10 µM) b. This mixture constitutes an NADPH regenerating system.
3. Enzymatic Reaction: a. Pre-warm the reaction mixture tubes to 37°C for 5 minutes. b. Initiate the reaction by adding 50 µg of microsomal protein. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes). d. Terminate the reaction by adding 1 mL of ice-cold 0.1 M HCl, followed by immediate vortexing.
4. Product Extraction and Analysis: a. Extract the lipids from the reaction mixture three times with 2 mL of diethyl ether. b. Pool the ether extracts and evaporate to dryness under a stream of nitrogen. c. The dried lipid residue is then ready for derivatization and analysis by GC-MS or LC-MS/MS as described in Protocol 2.
4.2 Protocol 2: Lipid Extraction and Quantification by LC-MS/MS
This protocol outlines the extraction of total lipids from tissue and subsequent quantification of this compound using liquid chromatography-tandem mass spectrometry.
1. Tissue Homogenization and Lipid Extraction (Folch Method): a. Weigh a frozen tissue sample (e.g., 100 mg of brain tissue) and homogenize in 20 volumes (2 mL) of ice-cold chloroform:methanol (2:1, v/v). b. Agitate the mixture vigorously for 20 minutes at 4°C. c. Add 0.2 volumes (0.4 mL) of 0.9% NaCl solution to the homogenate to induce phase separation. d. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the layers. e. Carefully collect the lower organic (chloroform) phase containing the total lipids using a glass pipette. f. Dry the lipid extract under a stream of nitrogen.
2. Saponification (to release amide-bound fatty acids): a. Resuspend the dried lipid extract in 1 mL of 1 M KOH in 95% ethanol. b. Heat at 80°C for 60 minutes. c. Allow to cool, then acidify the mixture to pH < 3 with 6 M HCl. d. Extract the released free fatty acids three times with 2 mL of hexane (B92381). e. Pool the hexane extracts and dry under nitrogen.
3. LC-MS/MS Analysis: a. Sample Preparation: Resuspend the dried fatty acid extract in a suitable solvent (e.g., 100 µL of methanol). b. Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid
- Gradient: Run a gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate. c. Mass Spectrometry (Negative Ion Mode):
- Ionization Source: Electrospray Ionization (ESI), negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition for this compound:
- Precursor Ion (Q1): m/z 383.4 [M-H]⁻
- Product Ion (Q3): m/z 339.4 [M-H-CO₂]⁻ (A characteristic loss of carbon dioxide). Note: The optimal product ion and collision energy should be determined empirically by infusing a pure standard. d. Quantification: Create a standard curve using a pure this compound standard and a suitable deuterated internal standard (e.g., D₄-tetracosanoic acid) to calculate the concentration in the original sample.
// Nodes A [label="1. Sample Preparation\n(e.g., Brain Tissue)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Lipid Extraction\n(Folch Method: CHCl₃/MeOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Saponification\n(Release of Fatty Acids)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Sample Cleanup / Derivatization\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Reverse-Phase LC Separation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Tandem MS Detection\n(MRM, Negative Ion Mode)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="6. Data Analysis\n(Quantification vs Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Homogenization", color="#5F6368", fontcolor="#5F6368"]; B -> C [label="Phase Separation", color="#5F6368", fontcolor="#5F6368"]; C -> D [label="Acidification & Extraction", color="#5F6368", fontcolor="#5F6368"]; D -> E [label="Injection", color="#5F6368", fontcolor="#5F6368"]; E -> F [style=dashed, arrowhead=none]; E -> G [style=dashed, arrowhead=none]; E -> H [label="Peak Integration", color="#5F6368", fontcolor="#5F6368"]; } endsnippet Caption: General workflow for analysis of 2-hydroxy fatty acids.
References
- 1. uniprot.org [uniprot.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 5. researchgate.net [researchgate.net]
- 6. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
The Integral Role of 2-Hydroxytetracosanoic Acid in Myelin Sheath Formation and Maintenance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The myelin sheath, a specialized membrane rich in lipids, is crucial for the rapid and efficient conduction of nerve impulses in the vertebrate nervous system. A key component of myelin's unique lipid composition is 2-hydroxytetracosanoic acid, a C24 very-long-chain fatty acid. This technical guide provides an in-depth examination of the pivotal role of this compound in the formation, structure, and long-term stability of the myelin sheath. We will explore its biosynthesis, its incorporation into essential myelin sphingolipids, and the profound neurological consequences that arise from its deficiency. This document synthesizes findings from key experimental studies, presenting quantitative data, detailed methodologies, and visual representations of the underlying biochemical and cellular processes to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction
Myelin is a multi-layered membrane produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). Its high lipid content, accounting for approximately 70-85% of its dry weight, is critical for its function as an electrical insulator.[1] Among the diverse lipid species, galactosylceramides (GalCer) and their sulfated derivatives, sulfatides (B1148509), are particularly abundant and play a vital role in myelin structure and function.[2] A unique feature of these myelin-specific sphingolipids is the high prevalence of 2-hydroxylated fatty acids in their ceramide backbone, with this compound being a prominent example.
The synthesis of these specialized lipids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).[3] Mutations in the FA2H gene that lead to a deficiency of this enzyme are the cause of severe neurodegenerative disorders, including fatty acid hydroxylase-associated neurodegeneration (FAHN) and spastic paraplegia 35 (SPG35).[4] These conditions are characterized by leukodystrophy, a progressive loss of white matter in the CNS, highlighting the indispensable role of 2-hydroxy fatty acids in myelin integrity.[5] This guide will delve into the molecular and cellular mechanisms underpinning the importance of this compound in myelination.
Biosynthesis of 2-Hydroxy Galactosylceramides
The journey of this compound into the myelin sheath begins with its synthesis and subsequent incorporation into galactosylceramide. This process involves a series of enzymatic steps primarily occurring in the endoplasmic reticulum.
The FA2H-Catalyzed Hydroxylation
The initial and rate-limiting step is the 2-hydroxylation of tetracosanoic acid (lignoceric acid), a very-long-chain fatty acid. This reaction is catalyzed by fatty acid 2-hydroxylase (FA2H), an iron-containing enzyme located in the endoplasmic reticulum.[3][6] The expression of the FA2H gene is significantly upregulated during the period of active myelination, underscoring its critical role in this developmental process.[7]
Incorporation into Ceramide and Galactosylceramide
Following its synthesis, this compound is activated to its CoA ester and then incorporated into the ceramide backbone by ceramide synthase enzymes.[8] The resulting 2-hydroxyceramide is then galactosylated by UDP-galactose:ceramide galactosyltransferase (CGT) to form 2-hydroxygalactosylceramide (HFA-GalCer).[9] A portion of HFA-GalCer can be further sulfated in the Golgi apparatus to produce 2-hydroxy sulfatide.[10]
Structural and Functional Roles in the Myelin Sheath
The presence of the 2-hydroxyl group on the fatty acyl chain of galactosylceramides and sulfatides confers unique biophysical properties to the myelin membrane, influencing its structure, stability, and interactions with other myelin components.
Myelin Compaction and Stability
While the initial formation of a compact myelin sheath can occur in the absence of 2-hydroxylated sphingolipids, its long-term stability is significantly compromised.[11][12] Studies in aged Fa2h knockout mice reveal progressive axonal and myelin sheath degeneration, suggesting a critical role for these lipids in myelin maintenance.[11][13] The hydroxyl group is thought to participate in hydrogen bonding networks with adjacent lipids and proteins, contributing to the tight packing and stability of the multilamellar myelin structure.
Axon-Glia Interactions
Galactosylceramides and sulfatides are implicated in the intricate communication between axons and myelinating glia.[14] They are essential for the proper formation and maintenance of the paranodal junctions, specialized domains that flank the nodes of Ranvier and are critical for saltatory conduction.[9] While the direct signaling role of the 2-hydroxyl group itself is still under investigation, its influence on the conformation and presentation of GalCer and sulfatide in the membrane likely impacts these crucial cellular interactions. Some evidence suggests that sulfatides can act as inhibitors of axon outgrowth and may be involved in signaling through interactions with extracellular matrix proteins and kinases like c-Src/Fyn.[10][15]
Consequences of this compound Deficiency
The critical importance of this compound and other 2-hydroxy fatty acids is starkly illustrated by the phenotype of Fa2h knockout mice. These animal models have been instrumental in dissecting the functional consequences of the absence of these lipids.
Altered Myelin Lipid Composition
The most direct consequence of Fa2h deletion is the complete absence of 2-hydroxylated galactosylceramides and sulfatides in the nervous system. This is accompanied by a compensatory increase in the levels of non-hydroxylated versions of these lipids. However, this compensation is incomplete, leading to a significant overall reduction in total galactolipids and cholesterol.[16]
Table 1: Myelin Lipid Composition in Wild-Type vs. Fa2h-/- Mice
| Lipid Class | Wild-Type | Fa2h-/- | Fold Change | Reference |
| 2-Hydroxy Galactosylceramide (HFA-GalCer) | Present | Not Detectable | N/A | [16] |
| Non-Hydroxy Galactosylceramide (NFA-GalCer) | Present | Increased | - | [11] |
| 2-Hydroxy Sulfatide (HFA-Sulfatide) | Present | Not Detectable | N/A | [16] |
| Non-Hydroxy Sulfatide (NFA-Sulfatide) | Present | Increased | - | [11] |
| Total Galactolipids | Normal | ~40% Decrease | ↓ | [16] |
| Cholesterol | Normal | ~40% Decrease | ↓ | [16] |
Myelin Structure and Axonal Integrity
While myelination proceeds in Fa2h-/- mice, and myelin thickness (as measured by g-ratio) appears normal in young animals, late-onset neurodegeneration is a key feature.[11][12] Aged knockout mice exhibit significant myelin sheath and axonal degeneration, particularly in the spinal cord.[11][13] This suggests that while 2-hydroxylated lipids are not strictly required for the initial wrapping of axons, they are essential for the long-term health and stability of both the myelin sheath and the underlying axon.
Table 2: G-Ratio Measurements in Wild-Type vs. Fa2h-/- Mice
| Age | Genotype | G-Ratio (Mean ± SD) | Observation | Reference |
| Up to 5 months | Wild-Type | Normal | No significant difference | [12] |
| Up to 5 months | Fa2h-/- | Normal | No significant difference | [12] |
| 18 months | Fa2h-/- | - | Axonal and myelin sheath degeneration observed | [11][12] |
Experimental Protocols
This section outlines the key experimental methodologies used to investigate the role of this compound in myelination.
Generation and Analysis of Fa2h Knockout Mice
A common strategy to generate Fa2h null mice involves a Cre-loxP system to conditionally delete critical exons of the Fa2h gene.[16] Analysis of these mice typically involves a workflow that combines behavioral, histological, and biochemical approaches.
Fatty Acid 2-Hydroxylase (FA2H) Enzyme Activity Assay
This assay measures the conversion of a labeled fatty acid substrate to its 2-hydroxylated product.
Principle: A deuterated very-long-chain fatty acid (e.g., [3,3,5,5-D4]tetracosanoic acid) is used as a substrate. The FA2H enzyme, present in tissue homogenates or microsomal fractions, converts this substrate to deuterated this compound. The product is then extracted, derivatized, and quantified using gas chromatography-mass spectrometry (GC-MS).[3][7]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., potassium phosphate, pH 7.4), an NADPH regeneration system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), purified NADPH:cytochrome P-450 reductase, and the deuterated fatty acid substrate solubilized with α-cyclodextrin.
-
Enzyme Source: Add the enzyme source, which can be total brain homogenates or microsomal fractions prepared from tissues or transfected cells (typically 50 µg of protein).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., Folch method).
-
Derivatization: The extracted lipids are hydrolyzed, and the resulting fatty acids are converted to their trimethylsilyl (B98337) (TMS) ether derivatives.
-
GC-MS Analysis: The derivatized fatty acids are separated by gas chromatography and detected by mass spectrometry. The amount of deuterated this compound formed is quantified by comparing its peak area to that of an internal standard.
Lipid Analysis by Thin-Layer Chromatography (TLC)
Principle: TLC is used to separate different lipid classes based on their polarity.
Protocol:
-
Lipid Extraction: Extract total lipids from brain tissue or purified myelin.
-
Sample Application: Apply the lipid extracts to a silica (B1680970) gel TLC plate.
-
Development: Develop the plate in a solvent system appropriate for separating sphingolipids (e.g., chloroform:methanol:water).
-
Visualization: Visualize the separated lipids using a suitable stain, such as primuline (B81338) spray followed by UV light exposure, or charring with sulfuric acid. The absence of HFA-GalCer and HFA-sulfatide bands in Fa2h-/- samples can be clearly observed.[17]
Transmission Electron Microscopy (TEM) for Myelin Ultrastructure
Principle: TEM provides high-resolution images of the myelin sheath, allowing for detailed morphological analysis and g-ratio calculation.
Protocol:
-
Tissue Fixation: Perfuse the animal with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).
-
Post-fixation and Staining: Post-fix the dissected nerve tissue (e.g., spinal cord, optic nerve) in osmium tetroxide, followed by dehydration in a graded series of ethanol.
-
Embedding: Infiltrate the tissue with and embed it in a resin (e.g., Epon).
-
Sectioning: Cut ultrathin sections (e.g., 70-90 nm) using an ultramicrotome.
-
Imaging: Stain the sections with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) and image them using a transmission electron microscope.
-
G-Ratio Analysis: Measure the inner and outer diameters of the myelin sheath for a large number of axons to calculate the g-ratio (inner diameter / outer diameter).
Conclusion and Future Directions
This compound is not merely a passive structural component of the myelin sheath; it is a crucial lipid whose presence is essential for the long-term integrity and function of the nervous system. Its synthesis by FA2H and subsequent incorporation into galactosylceramides and sulfatides endows the myelin membrane with unique properties that are vital for its stability and its interactions with the axon. The study of FA2H deficiency in both humans and animal models has unequivocally demonstrated that the absence of 2-hydroxylated sphingolipids leads to devastating neurodegeneration.
Future research should focus on elucidating the precise molecular mechanisms by which 2-hydroxylated lipids contribute to myelin stability. Investigating their role in lipid raft organization and their potential to directly or indirectly influence intracellular signaling pathways within oligodendrocytes will be critical. For drug development professionals, understanding the downstream consequences of FA2H deficiency could unveil novel therapeutic targets for leukodystrophies and other demyelinating diseases. Modulating the lipid composition of myelin or compensating for the functional loss of 2-hydroxylated lipids represents a promising, albeit challenging, avenue for future therapeutic interventions.
References
- 1. Lipid metabolism in myelinating glial cells: lessons from human inherited disorders and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adult-onset depletion of sulfatide leads to axonal degeneration with relative myelin sparing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absence of 2-hydroxylated sphingolipids is compatible with normal neural development but causes late-onset axon and myelin sheath degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myelin lipid metabolism and its role in myelination and myelin maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galactosphingolipids and axono-glial interaction in myelin of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Central nervous system dysfunction in a mouse model of FA2H deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of 2-Hydroxy Fatty Acids in the Structural Integrity and Function of Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy fatty acids (hFAs) are crucial constituents of a specific subgroup of sphingolipids, playing a vital role in the architecture and function of cellular membranes, particularly in the nervous system and the epidermis. The introduction of a hydroxyl group at the C-2 position of the N-acyl chain of ceramides (B1148491), a reaction primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H), confers unique biophysical properties to these lipids. These properties are fundamental to myelin sheath stability, skin barrier function, and the organization of membrane nanodomains. Deficiencies in hFA synthesis are linked to severe neurodegenerative disorders, underscoring their physiological importance. This guide provides an in-depth examination of the biosynthesis of hFAs, their structural impact on cell membranes, their role in cellular signaling, and the experimental methodologies used for their study.
Introduction
Sphingolipids are a diverse class of lipids that are integral to the structure and function of eukaryotic cell membranes.[1][2] A significant modification to the basic ceramide structure is the hydroxylation of the N-acyl chain, most commonly at the C-2 position, to form 2-hydroxy fatty acids (hFAs).[1][2] These hFAs are predominantly found in sphingolipids such as galactosylceramides and sphingomyelin, and are particularly abundant in the myelin sheath of the nervous system, the epidermis, and the kidney.[1][3]
The synthesis of hFAs is primarily carried out by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[4][5][6][7] Mutations in the FA2H gene lead to a reduction or elimination of this enzyme's function, resulting in abnormal myelin that is prone to degradation, a condition known as leukodystrophy.[5][6] This is a key feature of the neurodegenerative disorder, Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), also known as spastic paraplegia 35 (SPG35).[4][5][7][8] In the skin, hFA-ceramides are essential for maintaining the permeability barrier.[1][3] Emerging evidence also points to the involvement of hFA-sphingolipids in specific cell signaling pathways.[1][3]
This technical guide will delve into the core functions of 2-hydroxy fatty acids in cell membrane structure, their metabolism, and their role in health and disease, providing researchers and drug development professionals with a comprehensive overview of this critical class of lipids.
Biosynthesis and Metabolism of 2-Hydroxy Fatty Acid-Containing Sphingolipids
The metabolic pathway of hFA-sphingolipids is a specialized branch of the general sphingolipid synthesis pathway, with the key differentiating step being the 2-hydroxylation of a fatty acid.
Biosynthesis
-
Fatty Acid 2-Hydroxylation: The process begins with the conversion of a free fatty acid to a 2-hydroxy fatty acid. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an NADPH-dependent monooxygenase located in the endoplasmic reticulum.[1][4][7] FA2H is stereospecific, producing (R)-2-hydroxy fatty acids.[2][8] While FA2H is the primary enzyme for this step, another enzyme, phytanoyl-CoA 2-hydroxylase (PHYH), located in peroxisomes, can also hydroxylate fatty acyl-CoAs, although its primary role is in the degradation of branched-chain fatty acids.[1]
-
Acyl-CoA Synthesis: The newly synthesized hFA is activated to its CoA ester form by an acyl-CoA synthetase.[1]
-
Ceramide Synthesis: The 2-hydroxy acyl-CoA is then transferred to a sphingoid base (like dihydrosphingosine) by one of the six mammalian ceramide synthases (CerS) . All six CerS isoforms are capable of using 2-hydroxy acyl-CoAs as substrates to form 2-hydroxy-dihydroceramide.[1][2][9] Each CerS isoform exhibits specificity for the chain length of the fatty acyl-CoA.[9]
-
Complex Sphingolipid Formation: The 2-hydroxy-ceramide can then be further modified by the addition of headgroups to form more complex sphingolipids, such as 2-hydroxy-sphingomyelin or 2-hydroxy-galactosylceramide (a major component of myelin).[1]
Degradation
The degradation of hFA-sphingolipids occurs primarily in the lysosomes.[4] The complex sphingolipids are broken down to 2-hydroxy-ceramide, which is then hydrolyzed by lysosomal acid ceramidase to release the 2-hydroxy fatty acid and a sphingoid base.[1] The released hFA can either be recycled through a salvage pathway to be reincorporated into new ceramides or be degraded via peroxisomal α-oxidation .[1][4]
References
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity [mdpi.com]
- 3. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medlineplus.gov [medlineplus.gov]
- 6. FA2H gene: MedlinePlus Genetics [medlineplus.gov]
- 7. FA2H - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of 2-Hydroxytetracosanoic Acid: A Technical Guide to its Precursors and Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a 2-hydroxy very-long-chain fatty acid (VLCFA) that plays a critical role in the structure and function of the nervous system.[1][2] It is a major component of myelin, the protective sheath that insulates nerve fibers, and is found in high concentrations in the brain.[3] Dysregulation of its metabolism is associated with severe neurological disorders, such as Zellweger syndrome and other peroxisomal biogenesis disorders.[1][4] This technical guide provides an in-depth overview of the precursors, metabolic pathway, and analytical methodologies related to this compound.
Precursors of this compound
The primary and immediate precursor for the biosynthesis of this compound is tetracosanoic acid , also known as lignoceric acid (C24:0).[1] Tetracosanoic acid is a very-long-chain saturated fatty acid that can be obtained from the diet or synthesized endogenously through the elongation of shorter-chain fatty acids.
Metabolic Pathway
The metabolism of this compound involves its synthesis from tetracosanoic acid via alpha-hydroxylation, its incorporation into complex sphingolipids, and its eventual degradation through peroxisomal alpha-oxidation.
Biosynthesis of this compound
The synthesis of this compound is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[3][5][6][7]
-
Location: Endoplasmic Reticulum[6]
-
Reaction: FA2H is a monooxygenase that hydroxylates the alpha-carbon (C-2) of tetracosanoic acid, converting it to this compound.[8] This reaction is dependent on NAD(P)H and molecular oxygen.[3][6]
-
Stereospecificity: FA2H stereospecifically produces (R)-2-hydroxy fatty acids.[8]
Mutations in the FA2H gene can lead to a deficiency in the enzyme, resulting in neurodegenerative disorders such as hereditary spastic paraplegia 35 (SPG35) and fatty acid hydroxylase-associated neurodegeneration (FAHN).[6]
Incorporation into Sphingolipids
Following its synthesis, this compound is activated to its CoA ester, 2-hydroxytetracosanoyl-CoA. This activated form is then utilized by ceramide synthases for the N-acylation of a sphingoid base (like sphingosine) to form 2-hydroxyceramides. These 2-hydroxyceramides are the backbone of various complex sphingolipids, including galactosylceramides and sulfatides, which are abundant in the myelin sheath.[3][7]
Degradation via Peroxisomal Alpha-Oxidation
The degradation of this compound, and other 2-hydroxy very-long-chain fatty acids, occurs in the peroxisomes via the alpha-oxidation pathway .[9][10][11][12][13] This pathway is distinct from the beta-oxidation pathway used for most straight-chain fatty acids.
The key steps in the peroxisomal alpha-oxidation of this compound are:
-
Activation: this compound is first activated to 2-hydroxytetracosanoyl-CoA.
-
Cleavage: The enzyme 2-hydroxyacyl-CoA lyase (HACL1) cleaves 2-hydroxytetracosanoyl-CoA into formyl-CoA and a C23 aldehyde, tricosanal.[14]
-
Oxidation: Tricosanal is then oxidized by a fatty aldehyde dehydrogenase to tricosanoic acid (a C23 fatty acid).[15]
-
Further Metabolism: Tricosanoic acid, being an odd-chain fatty acid, can then be further metabolized through peroxisomal and mitochondrial beta-oxidation. Formyl-CoA is broken down to formate (B1220265) and subsequently to carbon dioxide.[12][15]
Disorders in peroxisome biogenesis, such as Zellweger syndrome, lead to a deficiency in the enzymes required for alpha-oxidation, resulting in the accumulation of very-long-chain fatty acids, including this compound.[1][16][17]
Signaling and Experimental Workflow Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table: Peroxisome Biogenesis and Very Long-Chain Fatty Acid Metabolism Disorders-Merck Manual Professional Edition [merckmanuals.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. mdpi.com [mdpi.com]
- 7. FA2H - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 13. microbenotes.com [microbenotes.com]
- 14. researchgate.net [researchgate.net]
- 15. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxytetracosanoic Acid in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes. A key modification of sphingolipids is the hydroxylation of the N-acyl chain at the C-2 position, which significantly alters their biophysical properties and biological functions. This technical guide focuses on 2-hydroxytetracosanoic acid (cerebronic acid), a prominent very-long-chain 2-hydroxy fatty acid, and its central role in sphingolipid metabolism. We will delve into its biosynthesis, degradation, and involvement in physiological and pathological processes, with a particular emphasis on the nervous system and the skin. This document provides an in-depth overview of the current understanding of 2-hydroxylated sphingolipids, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in this field.
Biosynthesis of 2-Hydroxylated Sphingolipids
The biosynthesis of sphingolipids containing this compound follows the general pathway of sphingolipid synthesis with the addition of a critical hydroxylation step. This process is primarily localized to the endoplasmic reticulum (ER).
The initial and rate-limiting step in de novo sphingolipid biosynthesis is the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-ketodihydrosphingosine. This is then reduced to dihydrosphingosine (sphinganine). The key hydroxylation step can occur on the fatty acid before its incorporation into ceramide.
Key Enzymes in 2-Hydroxylation
Two main enzymes are known to be involved in the 2-hydroxylation of fatty acids in mammals:
-
Fatty Acid 2-Hydroxylase (FA2H): This is the primary enzyme responsible for the synthesis of 2-hydroxylated fatty acids that are incorporated into sphingolipids.[1] FA2H is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[1] It catalyzes the hydroxylation of free fatty acids, including tetracosanoic acid, to produce this compound.[2] The expression of FA2H is particularly high in the brain, coinciding with the period of active myelination.[3]
-
Phytanoyl-CoA 2-Hydroxylase (PHYH): Located in peroxisomes, PHYH is primarily involved in the α-oxidation of branched-chain fatty acids like phytanic acid. While it can hydroxylate straight-chain acyl-CoAs in vitro, studies have shown that it does not have significant activity towards long and very-long-chain straight-chain acyl-CoAs.[4] This suggests that FA2H is the main enzyme for the production of this compound for sphingolipid synthesis.[4]
Incorporation into Ceramides (B1148491) and Complex Sphingolipids
Once this compound is synthesized, it is activated to 2-hydroxytetracosanoyl-CoA. This activated fatty acid is then utilized by ceramide synthases (CerS) to acylate a sphingoid base (e.g., sphinganine) to form 2-hydroxy dihydroceramide (B1258172). All six mammalian CerS isoforms have been shown to be capable of using 2-hydroxy acyl-CoAs as substrates.[5] The resulting 2-hydroxy dihydroceramide is then desaturated to form 2-hydroxy ceramide (N-(2'-hydroxytetracosanoyl)-sphingosine).
This 2-hydroxy ceramide serves as a precursor for a variety of complex 2-hydroxylated sphingolipids, including:
-
2-Hydroxy Galactosylceramide (GalCer): A major component of the myelin sheath in the nervous system.
-
2-Hydroxy Sulfatide: Also abundant in myelin.
-
2-Hydroxy Glucosylceramide (GlcCer): Found in various tissues, including the epidermis.
-
2-Hydroxy Sphingomyelin (SM): A component of cell membranes.
The synthesis of these complex sphingolipids from 2-hydroxy ceramide is catalyzed by the same enzymes that act on non-hydroxylated ceramides.[1]
Degradation of 2-Hydroxylated Sphingolipids
The degradation of 2-hydroxylated sphingolipids primarily occurs in the lysosomes and peroxisomes. Complex 2-hydroxylated sphingolipids are first broken down to 2-hydroxy ceramide by the action of various lysosomal hydrolases. 2-hydroxy ceramide is then hydrolyzed by acid ceramidase to yield a sphingoid base and this compound.
The subsequent degradation of this compound proceeds via peroxisomal α-oxidation. This pathway involves the following key steps:
-
Activation: this compound is activated to its CoA ester, 2-hydroxytetracosanoyl-CoA.
-
Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate-dependent enzyme, cleaves 2-hydroxytetracosanoyl-CoA into formyl-CoA and an (n-1) aldehyde (tricosanal).[6]
-
Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid (tricosanoic acid), which can subsequently enter β-oxidation for complete degradation.
Physiological and Pathological Roles
2-hydroxylated sphingolipids, including those containing this compound, are crucial for the proper function of several tissues, most notably the nervous system and the skin.
Nervous System and Myelination
The myelin sheath, which insulates nerve axons and facilitates rapid nerve impulse conduction, is exceptionally rich in lipids, with galactosylceramide and sulfatide being major components. A significant proportion of these myelin sphingolipids contain 2-hydroxylated fatty acids. The presence of the 2-hydroxyl group is thought to be critical for the stability and proper function of the myelin sheath, likely through the formation of additional hydrogen bonds that strengthen the lipid packing in the myelin membrane.
Mutations in the FA2H gene lead to a group of neurodegenerative disorders, including:
-
Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN): A rare, autosomal recessive disorder characterized by progressive spastic paraplegia, dystonia, ataxia, and cognitive decline.
-
Hereditary Spastic Paraplegia 35 (SPG35): Now considered part of the FAHN spectrum.
These disorders are associated with a deficiency in 2-hydroxylated sphingolipids, leading to demyelination and iron accumulation in the brain.
Skin Barrier Function
The epidermis, the outermost layer of the skin, forms a crucial barrier against water loss and environmental insults. This barrier function is largely attributed to the unique lipid composition of the stratum corneum, which is rich in ceramides. 2-hydroxylated ceramides are abundant in the epidermis and are essential for the formation of the lamellar lipid structures that seal the intercellular spaces.[1] A deficiency in these lipids can compromise the skin's barrier function.
Cell Signaling
Emerging evidence suggests that 2-hydroxylated ceramides are not merely structural lipids but also active participants in cell signaling pathways.[7] They have been shown to induce apoptosis in cancer cells, often with greater potency than their non-hydroxylated counterparts.[8] The signaling mechanisms of 2-hydroxy ceramides appear to be distinct from those of non-hydroxylated ceramides and may involve the regulation of protein kinases and phosphatases, including the Akt and MAPK pathways.[7][8]
References
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Breakdown of 2-Hydroxylated Straight Chain Fatty Acids via Peroxisomal 2-Hydroxyphytanoyl-CoA Lyase | Semantic Scholar [semanticscholar.org]
- 5. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxytetracosanoic Acid and Peroxisomal Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisomal disorders are a group of severe, inherited metabolic diseases characterized by the dysfunction of peroxisomes, cellular organelles essential for various metabolic pathways. A key function of peroxisomes is the alpha-oxidation of certain fatty acids, a process critical for the breakdown of branched-chain fatty acids and 2-hydroxy long-chain fatty acids. This technical guide provides an in-depth exploration of the role of 2-hydroxytetracosanoic acid in the context of peroxisomal disorders, with a particular focus on Zellweger Spectrum Disorders (ZSD). It details the biochemical pathways, analytical methodologies for quantification, and the pathophysiological consequences of its accumulation, aiming to equip researchers and drug development professionals with the critical information needed to advance research and therapeutic strategies in this field.
Introduction to this compound and Peroxisomal Function
This compound is a 2-hydroxy very-long-chain fatty acid (VLCFA) that plays a significant role in cellular lipid metabolism. Its metabolism is intrinsically linked to the proper functioning of peroxisomes, which are responsible for the alpha-oxidation of 2-hydroxy fatty acids. This pathway is crucial for the degradation of these molecules into shorter, more manageable fatty acids that can then enter other metabolic routes.
Peroxisomal biogenesis disorders (PBDs), such as the Zellweger spectrum disorders (ZSD), and single-enzyme deficiencies affecting the alpha-oxidation pathway can lead to the accumulation of 2-hydroxy fatty acids, including this compound. This accumulation is a key biochemical marker for these debilitating conditions and is thought to contribute significantly to their pathophysiology.
The Alpha-Oxidation Pathway of this compound
The breakdown of this compound occurs via the peroxisomal alpha-oxidation pathway. This metabolic route is essential for the degradation of fatty acids that cannot be processed by the more common beta-oxidation pathway due to the presence of a substitution at the alpha- or beta-carbon.
The key enzymatic steps in the alpha-oxidation of this compound are:
-
Activation: this compound is first activated to its coenzyme A (CoA) ester, 2-hydroxytetracosanoyl-CoA.
-
Dehydrogenation: 2-Hydroxytetracosanoyl-CoA is then oxidized to 2-oxotetracosanoyl-CoA.
-
Cleavage: The crucial step involves the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. HACL1 cleaves 2-oxotetracosanoyl-CoA into formyl-CoA and tricosanal (B1216055) (a C23 aldehyde).
-
Oxidation: Tricosanal is subsequently oxidized to tricosanoic acid (C23:0), which can then be further metabolized.
In peroxisomal disorders, defects in the enzymes of this pathway, or in the biogenesis of the peroxisome itself, lead to a blockage in this metabolic sequence and the subsequent accumulation of this compound and other pathway intermediates.
Peroxisomal Disorders Associated with this compound Accumulation
The accumulation of this compound is a hallmark of several peroxisomal disorders, primarily those affecting the alpha-oxidation pathway.
Zellweger Spectrum Disorders (ZSD)
ZSD represents a continuum of diseases with overlapping clinical features, ranging from the most severe Zellweger syndrome (ZS) to the milder neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD). These disorders are caused by mutations in PEX genes, which are essential for the proper assembly of peroxisomes.[1][2] The resulting dysfunctional or absent peroxisomes lead to a global impairment of peroxisomal metabolic pathways, including the alpha-oxidation of 2-hydroxy fatty acids.[3] Consequently, patients with ZSD exhibit elevated levels of very-long-chain fatty acids (VLCFAs), including this compound, in plasma and cultured fibroblasts.[2][4]
Refsum Disease
Classic Refsum disease is an autosomal recessive disorder caused by a deficiency of the enzyme phytanoyl-CoA hydroxylase (PHYH), the first enzyme in the alpha-oxidation of phytanic acid. While the primary biochemical abnormality is the accumulation of phytanic acid, the broader implications for the alpha-oxidation pathway can also affect the metabolism of other substrates, including 2-hydroxy long-chain fatty acids.
Quantitative Data on this compound Accumulation
While the accumulation of C26:0 VLCFA and phytanic acid are the most commonly reported biomarkers for peroxisomal disorders, elevated levels of 2-hydroxy fatty acids are also a key diagnostic feature. However, specific quantitative data for this compound in patient samples are less frequently reported in the literature. The available data indicates a significant increase in the levels of 2-hydroxy fatty acids in patients with ZSD.
Table 1: Representative Data on Fatty Acid Accumulation in Zellweger Spectrum Disorders
| Analyte | Patient Group | Matrix | Fold Increase (vs. Controls) | Reference |
| 2-Hydroxysebacic acid | Zellweger Syndrome | Urine | Significantly Increased | [5] |
| Hexacosanoic acid (C26:0) | Zellweger Syndrome | Serum | Consistently Increased | [6] |
| C26:0/C22:0 ratio | Zellweger Syndrome | Serum | Elevated | [6] |
| Pristanic Acid | Zellweger Syndrome | Plasma | Elevated | [7] |
| Dihyroxycholestanoic acid (DHCA) | Zellweger Syndrome | Plasma | Elevated | [7] |
| Trihydroxycholestanoic acid (THCA) | Zellweger Syndrome | Plasma | Elevated | [7] |
Note: Specific quantitative values for this compound are not consistently available in the literature. The table reflects the general trend of VLCFA and other peroxisomal metabolite accumulation.
Experimental Protocols for the Analysis of this compound
The accurate quantification of this compound in biological samples is crucial for the diagnosis and monitoring of peroxisomal disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS analysis of 2-hydroxy fatty acids typically requires a derivatization step to increase their volatility and thermal stability.
Protocol: GC-MS Analysis of this compound in Cultured Fibroblasts
-
Sample Preparation:
-
Harvest cultured fibroblasts and wash with phosphate-buffered saline (PBS).
-
Perform lipid extraction using a chloroform:methanol (2:1, v/v) solvent system.
-
Saponify the lipid extract with methanolic KOH to release free fatty acids.
-
Acidify the sample and extract the free fatty acids with hexane (B92381).
-
-
Derivatization (Silylation):
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried residue.[8][9]
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl and carboxyl groups.[9]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient program to separate the fatty acid derivatives.
-
Operate the mass spectrometer in electron ionization (EI) mode and monitor for characteristic ions of the this compound TMS derivative.
-
Quantify using a stable isotope-labeled internal standard (e.g., deuterated 2-hydroxy fatty acid).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids and can often be performed with less extensive sample derivatization.
Protocol: LC-MS/MS Analysis of this compound in Plasma
-
Sample Preparation:
-
Precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the fatty acid fraction.
-
-
LC Separation:
-
Inject the extracted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to selectively detect the transition from the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) to a specific product ion.
-
Quantify using a stable isotope-labeled internal standard.
-
Pathophysiology and Disrupted Signaling Pathways
The accumulation of this compound and other VLCFAs in peroxisomal disorders contributes to cellular dysfunction through several mechanisms.
Membrane Disruption and Oxidative Stress
The incorporation of abnormal fatty acids into cellular membranes can alter their fluidity and integrity, impairing the function of membrane-bound proteins and transport systems.[3] Furthermore, the dysfunctional peroxisomes are unable to carry out their normal role in reactive oxygen species (ROS) detoxification, leading to increased oxidative stress.[10] The accumulation of VLCFAs can further exacerbate ROS production, creating a vicious cycle of cellular damage.
Modulation of Nuclear Receptor Signaling
Fatty acids and their derivatives are known to be natural ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are master regulators of lipid metabolism and inflammation.[11][12] The accumulation of unusual fatty acids, such as this compound, may lead to aberrant activation or repression of PPAR signaling pathways.[13] This can disrupt the expression of genes involved in fatty acid oxidation, glucose homeostasis, and inflammatory responses, contributing to the complex phenotype of peroxisomal disorders.[14][15]
Diagnostic Workflow
The diagnosis of peroxisomal disorders relies on a combination of clinical evaluation, biochemical testing, and genetic analysis. The measurement of VLCFAs, including 2-hydroxy fatty acids, is a cornerstone of the biochemical diagnostic workflow.
Conclusion and Future Directions
This compound is a critical metabolite in the context of peroxisomal disorders. Its accumulation serves as a valuable biomarker and is implicated in the pathophysiology of these devastating diseases. Further research is needed to fully elucidate the specific signaling pathways disrupted by the accumulation of this and other 2-hydroxy fatty acids. The development of more specific and sensitive analytical methods for the routine quantification of this compound will be instrumental in improving early diagnosis and in monitoring the efficacy of novel therapeutic interventions. A deeper understanding of the molecular consequences of this compound accumulation will pave the way for the development of targeted therapies aimed at mitigating its toxic effects and improving the quality of life for individuals with peroxisomal disorders.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. prezi.com [prezi.com]
- 4. Rational diagnostic strategy for Zellweger syndrome spectrum patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective analysis of 2-hydroxysebacic acid in urine of patients with Zellweger syndrome and of premature infants fed with medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma analysis of di- and trihydroxycholestanoic acid diastereoisomers in peroxisomal alpha-methylacyl-CoA racemase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
- 15. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Basis of 2-Hydroxyacyl-CoA Lyase 1 Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a distinct clinical entity termed "2-Hydroxytetracosanoic acid deficiency" is not currently recognized in medical literature, the accumulation of this compound and other 2-hydroxy long-chain fatty acids would be the biochemical hallmark of a deficiency in the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1). This enzyme plays a critical role in the peroxisomal alpha-oxidation pathway, a vital process for the degradation of certain fatty acids that cannot be metabolized through beta-oxidation. This technical guide provides a comprehensive overview of the genetic basis of HACL1 deficiency, drawing on existing research and data from animal models to inform researchers, scientists, and drug development professionals.
The Role of HACL1 in Peroxisomal Alpha-Oxidation
Peroxisomal alpha-oxidation is a metabolic pathway essential for the breakdown of 3-methyl-branched fatty acids, such as phytanic acid, and 2-hydroxy long-chain fatty acids.[1][2] The enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), encoded by the HACL1 gene, catalyzes a key step in this pathway.[3] Specifically, HACL1 is responsible for the cleavage of a carbon-carbon bond in 2-hydroxyacyl-CoA molecules, producing formyl-CoA and an aldehyde that is one carbon shorter.[1][2] This process is crucial for the continued degradation of these fatty acid substrates. HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme and functions as a homotetramer within the peroxisome.[4][5]
Genetic Basis of HACL1 Deficiency
A deficiency in HACL1 activity would be inherited as an autosomal recessive trait. This means that an individual would need to inherit two mutated copies of the HACL1 gene, one from each parent, to exhibit the disorder. While no human cases of HACL1 deficiency have been definitively reported, understanding its genetic basis is crucial for future diagnostic efforts and therapeutic development.
The HACL1 gene is located on chromosome 3.[6] Mutations in this gene that lead to a loss of function of the HACL1 enzyme would result in the accumulation of its substrates, namely 2-hydroxy long-chain fatty acids like this compound, and precursors in the alpha-oxidation pathway, such as phytanic acid.
Molecular Consequences of HACL1 Deficiency
The primary molecular consequence of HACL1 deficiency is the disruption of the peroxisomal alpha-oxidation pathway. This leads to the accumulation of upstream metabolites.
Insights from Animal Models
While a human phenotype for HACL1 deficiency has not been described, studies on Hacl1 knockout mice provide valuable insights into the potential pathophysiology.[7][8] When fed a standard diet, these mice do not exhibit a severe phenotype. However, when their diet is supplemented with phytol (B49457) (a precursor to phytanic acid), they demonstrate a phenotype reminiscent of Refsum disease, a disorder of phytanic acid metabolism.[7]
Quantitative Data from Hacl1 Knockout Mouse Studies
The following table summarizes key quantitative findings from studies on Hacl1 knockout mice fed a phytol-enriched diet compared to wild-type controls.
| Analyte | Tissue/Fluid | Fold Change in Hacl1 KO vs. Wild-Type | Reference |
| Phytanic Acid | Liver | ~2.4-fold increase | [7] |
| 2-Hydroxyphytanic Acid | Liver | Significant accumulation | [7] |
| Heptadecanoic Acid (C17:0) | Liver | Significant decrease | [7] |
| HACL1 Protein | Liver | Significantly decreased abundance | [7] |
| CYP4A10 Protein | Liver | Significantly increased abundance | [7] |
| CYP4A14 Protein | Liver | Significantly increased abundance | [7] |
These findings indicate that in the absence of HACL1, there is an accumulation of alpha-oxidation substrates and an upregulation of alternative fatty acid metabolism pathways, such as omega-oxidation, likely as a compensatory mechanism.[7]
Experimental Protocols
Investigating a potential HACL1 deficiency requires a combination of genetic, enzymatic, and metabolic analyses.
Genetic Analysis: HACL1 Gene Sequencing
Objective: To identify pathogenic mutations in the HACL1 gene.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from a patient's blood or saliva sample using a commercially available DNA extraction kit.
-
PCR Amplification: The coding exons and flanking intronic regions of the HACL1 gene are amplified using polymerase chain reaction (PCR) with specific primers.
-
Sanger Sequencing: The amplified PCR products are purified and sequenced using the Sanger dideoxy method.
-
Sequence Analysis: The resulting DNA sequence is compared to the reference sequence of the HACL1 gene to identify any variations. Pathogenicity of any identified variants is assessed using in silico prediction tools and by checking population databases for their frequency.
Enzymatic Assay: HACL1 Activity Measurement
Objective: To determine the functional activity of the HACL1 enzyme.
Methodology:
-
Sample Preparation: Fibroblast cell cultures are established from a patient's skin biopsy. Peroxisomes are isolated from the cultured fibroblasts by subcellular fractionation.
-
Substrate Preparation: A 2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyphytanoyl-CoA or 2-hydroxytetracosanoyl-CoA) is synthesized and purified.
-
Enzyme Reaction: The isolated peroxisomal fraction is incubated with the 2-hydroxyacyl-CoA substrate in a reaction buffer containing thiamine pyrophosphate (TPP) and other necessary cofactors.
-
Product Detection: The reaction products, formyl-CoA and the corresponding (n-1) aldehyde, are measured. Formyl-CoA can be quantified spectrophotometrically after conversion to formate. The aldehyde can be measured using gas chromatography-mass spectrometry (GC-MS) after derivatization.
-
Data Analysis: The rate of product formation is used to calculate the specific activity of the HACL1 enzyme, which is then compared to the activity in control samples.
Metabolic Analysis: Quantification of 2-Hydroxy Fatty Acids
Objective: To measure the levels of this compound and other relevant fatty acids in patient samples.
Methodology:
-
Sample Preparation: Lipids are extracted from plasma or cultured fibroblasts using a solvent extraction method (e.g., Folch extraction).
-
Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release free fatty acids. The fatty acids are then derivatized to form volatile esters (e.g., methyl esters) for GC-MS analysis. The hydroxyl group of the 2-hydroxy fatty acids is also derivatized (e.g., with a silylating agent) to improve chromatographic separation and mass spectrometric detection.
-
GC-MS Analysis: The derivatized fatty acids are separated by gas chromatography and detected by mass spectrometry. Specific ions corresponding to the derivatized this compound and other fatty acids of interest are monitored for quantification.
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of a known amount of an internal standard.
Therapeutic Considerations
As there are no known human cases of HACL1 deficiency, there are no established treatments. However, based on the pathophysiology of other peroxisomal disorders, several therapeutic strategies could be considered:
-
Dietary Management: Restriction of dietary precursors of 2-hydroxy long-chain fatty acids and phytanic acid could be a primary therapeutic approach.
-
Thiamine Supplementation: Given that HACL1 is a TPP-dependent enzyme, supplementation with high doses of thiamine (vitamin B1) might be explored to enhance the activity of any residual mutant enzyme.[5]
-
Pharmacological Chaperones: For missense mutations that lead to protein misfolding and degradation, the development of pharmacological chaperones that can stabilize the mutant HACL1 protein and restore some function could be a viable strategy.
-
Gene Therapy: In the long term, gene therapy approaches aimed at delivering a functional copy of the HACL1 gene to affected cells could offer a curative treatment.
Conclusion
A deficiency of 2-hydroxyacyl-CoA lyase 1, while not yet identified in humans, represents a potential inborn error of metabolism that would lead to the accumulation of this compound and other 2-hydroxy long-chain fatty acids. The insights gained from the study of the HACL1 gene and its protein product, along with data from Hacl1 knockout mouse models, provide a strong foundation for the future identification and characterization of this disorder. The experimental protocols and diagnostic workflow outlined in this guide offer a roadmap for researchers and clinicians who may encounter patients with a biochemical profile suggestive of HACL1 deficiency. Further research into the regulation of the HACL1 gene and the development of targeted therapeutic strategies will be crucial for addressing this and other related peroxisomal disorders.
References
- 1. [PDF] The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. | Semantic Scholar [semanticscholar.org]
- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wikicrow.ai [wikicrow.ai]
- 4. physoc.org [physoc.org]
- 5. portlandpress.com [portlandpress.com]
- 6. genecards.org [genecards.org]
- 7. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - UCL Discovery [discovery.ucl.ac.uk]
Methodological & Application
Application Note: Quantitative Analysis of Very Long-Chain Fatty Acids in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. They are essential components of cellular lipids, playing crucial roles in membrane structure and various signaling pathways.[1] The metabolism of VLCFAs primarily occurs in peroxisomes through a process of beta-oxidation.[2][3] Dysregulation of VLCFA metabolism is associated with several severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[4][5] In these conditions, impaired peroxisomal function leads to the accumulation of VLCFAs in plasma, tissues, and cerebrospinal fluid (CSF).[6][7] Consequently, the accurate quantification of specific VLCFAs, such as docosanoic acid (C22:0), tetracosanoic acid (C24:0), and hexacosanoic acid (C26:0), is a critical biomarker for the diagnosis and monitoring of these peroxisomal disorders.[8]
This application note provides a detailed protocol for the sensitive and robust quantification of VLCFAs in human plasma and CSF using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This protocol outlines a comprehensive workflow for the analysis of VLCFAs, from sample preparation to data acquisition.
Experimental Workflow
References
- 1. ABC Transporter Subfamily D: Distinct Differences in Behavior between ABCD1–3 and ABCD4 in Subcellular Localization, Function, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Detection of Characteristic Phosphatidylcholine Containing Very Long Chain Fatty Acids in Cerebrospinal Fluid from Patients with X-Linked Adrenoleukodystrophy [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxytetracosanoic Acid: A Potential Biomarker in the Diagnosis of Zellweger Syndrome
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zellweger syndrome is a rare, autosomal recessive disorder characterized by the absence or reduction of functional peroxisomes, leading to a multisystemic disease with severe neurological, hepatic, and renal abnormalities.[1][2] The diagnosis of Zellweger syndrome and other peroxisomal biogenesis disorders (PBDs) relies on the identification of characteristic clinical features and the detection of biochemical abnormalities in plasma and cultured fibroblasts.[2] A key function of peroxisomes is the β-oxidation of very-long-chain fatty acids (VLCFAs), and defects in this pathway lead to their accumulation.[3][4] While the primary diagnostic markers are elevated levels of hexacosanoic acid (C26:0) and increased ratios of C26:0/C22:0 and C24:0/C22:0, there is growing interest in identifying additional biomarkers that could enhance diagnostic accuracy and provide deeper insights into the pathophysiology of the disease.[3][5][6] 2-Hydroxytetracosanoic acid, a 2-hydroxylated VLCFA, is emerging as a potential biomarker in this context. This document provides an overview of the role of this compound in Zellweger syndrome, methodologies for its analysis, and its potential applications in research and drug development.
The Role of 2-Hydroxylated Fatty Acids in Peroxisomal Metabolism
Peroxisomes are involved in both the α-oxidation and β-oxidation of fatty acids.[7] While the majority of fatty acid degradation occurs in the mitochondria, peroxisomes are uniquely responsible for the oxidation of certain molecules, including VLCFAs and branched-chain fatty acids.[7][4] 2-hydroxylated fatty acids are synthesized by fatty acid 2-hydroxylase (FA2H) and are important components of sphingolipids, particularly in the brain and skin.[8][9] The metabolism of these fatty acids is intricately linked to peroxisomal function. While the primary defect in Zellweger syndrome lies in peroxisome biogenesis, the resulting enzymatic deficiencies impact a wide range of metabolic pathways, including the metabolism of 2-hydroxylated fatty acids.
Quantitative Data on VLCFAs in Zellweger Syndrome
While specific quantitative data for this compound in Zellweger syndrome is not extensively documented in publicly available literature, the accumulation of other VLCFAs is a well-established hallmark of the disease. The following table summarizes typical findings for the primary VLCFA biomarkers in plasma of Zellweger syndrome patients compared to controls.
| Analyte | Zellweger Syndrome Patients | Control Subjects | Fold Increase (Approx.) |
| Hexacosanoic acid (C26:0) | Significantly elevated | Normal range | High |
| C26:0/C22:0 Ratio | Greatly increased | Normal range | High |
| C24:0/C22:0 Ratio | Significantly increased | Normal range | Moderate to High |
This table represents a summary of findings from multiple sources. Specific values can vary between laboratories and individuals.[3][5]
Experimental Protocols
The analysis of VLCFAs, including hydroxylated forms, is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][10][11] These techniques offer high sensitivity and specificity for the quantification of these lipid species in biological matrices such as plasma, serum, and cultured fibroblasts.[10][12]
Protocol 1: Analysis of Very-Long-Chain Fatty Acids in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Principle: This method involves the extraction of total lipids from plasma, hydrolysis to release free fatty acids, derivatization to form volatile esters, and subsequent analysis by GC-MS.
2. Materials:
-
Plasma sample
-
Internal standards (e.g., deuterated VLCFAs)
-
Solvents: Chloroform, Methanol (B129727), Hexane, Iso-octane
-
Reagents for hydrolysis (e.g., HCl or KOH)
-
Derivatizing agent (e.g., pentafluorobenzyl bromide)
-
GC-MS system with a suitable capillary column
3. Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add a known amount of internal standard solution to the plasma sample.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a solvent system such as chloroform:methanol.
-
-
Hydrolysis:
-
Hydrolyze the extracted lipids to release free fatty acids by acid or alkaline hydrolysis.
-
-
Derivatization:
-
Derivatize the free fatty acids to form volatile esters (e.g., pentafluorobenzyl esters) to improve their chromatographic properties.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the fatty acid esters on a capillary column using a suitable temperature program.
-
Detect and quantify the target analytes using mass spectrometry in selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Calculate the concentration of each VLCFA by comparing the peak area of the analyte to that of the internal standard.
-
Protocol 2: Analysis of Very-Long-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Principle: This method offers high throughput and sensitivity for the analysis of VLCFAs. It involves lipid extraction, a simplified sample cleanup, and direct analysis by LC-MS/MS.[10][12]
2. Materials:
-
Plasma or serum sample
-
Internal standards (e.g., deuterated VLCFAs)
-
Solvents for extraction and mobile phase (e.g., Methanol, Acetonitrile (B52724), Water, Formic Acid)
-
LC-MS/MS system with a reverse-phase column
3. Procedure:
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Precipitate proteins by adding a solvent like methanol or acetonitrile containing the internal standards.
-
Centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
Separate the fatty acids on a reverse-phase column using a gradient elution.
-
Detect and quantify the target analytes using multiple reaction monitoring (MRM) mode in the mass spectrometer.
-
-
Data Analysis:
-
Quantify the VLCFAs by constructing a calibration curve using standards and normalizing to the internal standard.[10]
-
Visualizations
Signaling Pathways and Workflows
Caption: Peroxisomal fatty acid metabolism and its impairment in Zellweger syndrome.
Caption: General experimental workflow for VLCFA analysis.
Conclusion and Future Directions
The analysis of VLCFAs is a cornerstone in the diagnosis of Zellweger syndrome. While this compound is not currently a primary diagnostic marker, its role in peroxisomal metabolism suggests it could be a valuable area for further research. The development of specific and sensitive assays for 2-hydroxylated VLCFAs may provide additional diagnostic power and could serve as a potential biomarker for monitoring disease progression and response to therapeutic interventions. For professionals in drug development, understanding the full spectrum of metabolic dysregulation in Zellweger syndrome, including alterations in 2-hydroxylated fatty acid metabolism, is crucial for identifying novel therapeutic targets and developing effective treatments for this devastating disorder. Further studies are warranted to establish the precise quantitative relationship between this compound levels and the clinical severity of Zellweger syndrome.
References
- 1. Stereoselective analysis of 2-hydroxysebacic acid in urine of patients with Zellweger syndrome and of premature infants fed with medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmjpublishers.com [cmjpublishers.com]
- 3. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Serum very-long-chain fatty acids levels determined by gas chromatography in the diagnosis of peroxisomal disorders in Poland [termedia.pl]
- 8. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of unusual very-long-chain fatty acid and ether lipid derivatives in the fibroblasts and plasma of patients with peroxisomal diseases using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Hydroxytetracosanoic Acid in Lipidomics Studies of Demyelination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin, the lipid-rich sheath insulating neuronal axons, is crucial for rapid nerve impulse conduction. Its degradation, known as demyelination, is a hallmark of severe neurological diseases like multiple sclerosis (MS). Lipids constitute approximately 70% of the myelin sheath, with a unique composition that includes a high proportion of galactolipids containing 2-hydroxy fatty acids. 2-Hydroxytetracosanoic acid, a very-long-chain fatty acid (VLCFA), is a significant component of these myelin lipids. The study of its role and altered metabolism through lipidomics provides a promising avenue for understanding demyelination pathogenesis and discovering potential biomarkers.
Recent lipidomics and metabolomics studies have highlighted the critical role of lipids in the pathophysiology of MS.[1] Alterations in lipid metabolism are implicated in the neuroinflammatory and neurodegenerative processes of the disease.[1][2] Myelin formation relies heavily on lipids, making them central to the demyelinating nature of MS.[1]
The Significance of this compound in Myelin
This compound is a 24-carbon saturated fatty acid with a hydroxyl group at the alpha-position. It is a key constituent of galactosylceramide (GalCer) and sulfatide, which are major glycolipids of the myelin sheath. The formation of 2-hydroxy galactolipids is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[3] The expression of FA2H is closely associated with myelination, and its activity increases significantly during this developmental process.[3]
Studies have shown that the content of 2-hydroxy fatty acids in myelin galactolipids increases substantially during myelination, indicating their importance in the structural integrity and function of the myelin sheath.[3] The presence of these hydroxylated fatty acids is thought to contribute to the stability and compaction of the myelin membrane.
Lipidomics in Demyelination Research
Lipidomics, the large-scale study of lipids in biological systems, has emerged as a powerful tool for investigating the complex lipid alterations that occur during demyelination.[4][5] Mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are central to these studies, allowing for the detailed profiling and quantification of a wide range of lipid species.[6][7]
Untargeted lipidomics approaches aim to capture a comprehensive snapshot of the lipidome to identify novel lipid biomarkers and pathways affected by the disease.[6] Targeted lipidomics, on the other hand, focuses on the precise quantification of specific lipids or lipid classes known to be relevant to the disease process, such as 2-hydroxylated fatty acids.
Quantitative Data from Lipidomics Studies
While specific quantitative data for this compound in demyelination is not extensively detailed in the provided search results, the broader changes in related lipid classes have been documented. The following table summarizes representative findings on lipid alterations in multiple sclerosis from the literature.
| Lipid Class/Species | Change in MS Patients | Biological Matrix | Reference |
| Very-Long-Chain Fatty Acids (VLCFA) | Altered levels | Tears, Serum | [1] |
| Ether Phosphatidylethanolamines (PE O-) | Decreased | Plasma | [7] |
| Ether Phosphatidylcholines (PC O-) | Decreased | Plasma | [7] |
| PC O-16:1;0/20:3;0 | Decreased | Plasma | [7] |
| Ceramides | Altered levels | Serum | [1] |
| Phosphatidylcholines (PCs) | Altered levels | Serum | [6] |
| Phosphatidylethanolamines (PEs) | Altered levels | Serum | [6] |
| Lysophosphatidylethanolamines (LPEs) | Altered levels | Serum | [6] |
Experimental Protocols
Protocol 1: Extraction of Lipids from Brain Tissue for Lipidomics Analysis
This protocol outlines a standard procedure for the extraction of total lipids from brain tissue, a common sample type in demyelination research.
Materials:
-
Brain tissue (e.g., normal-appearing white matter from post-mortem samples)
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Internal standards solution (containing deuterated lipid standards for various classes, including a C24:0-d4 hydroxy fatty acid standard if available)
-
Homogenizer
-
Centrifuge
-
Glass vials
Procedure:
-
Weigh a small piece of frozen brain tissue (approximately 50-100 mg).
-
Add the tissue to a homogenizer tube with a volume of chloroform:methanol (2:1, v/v) sufficient to cover the tissue.
-
Add the internal standards solution to the tube.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Transfer the homogenate to a glass tube.
-
Add 0.25 volumes of water to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
Protocol 2: Analysis of this compound using LC-MS/MS
This protocol describes a targeted approach for the quantification of this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (e.g., 7:3, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the fatty acids.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 40-50 °C.
MS/MS Conditions:
-
Ionization Mode: Negative ion mode is typically used for fatty acid analysis.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The deprotonated molecular ion [M-H]⁻ of this compound (m/z 383.3).
-
Product Ion (Q3): A characteristic fragment ion, which for a 2-hydroxy fatty acid could be the result of a neutral loss of H₂O and CO₂ or other specific fragmentations. The exact transition should be optimized using a pure standard.
-
-
Collision Energy and other MS parameters: Optimize these parameters using a standard of this compound to achieve the best signal intensity.
Quantification:
-
Create a calibration curve using a series of known concentrations of a this compound analytical standard.
-
Spike the samples and calibration standards with a known amount of an appropriate internal standard (e.g., a deuterated analog).
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Workflows
Biosynthesis of 2-Hydroxy Galactolipids in Myelin
The synthesis of this compound and its incorporation into myelin galactolipids is a critical pathway for myelin formation. The following diagram illustrates this process.
References
- 1. Recent Advances in Metabolomics and Lipidomics Studies in Human and Animal Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study reveals a novel biomarker and a potentially improved therapy for Multiple Sclerosis and related neurodegenerative disorders | Texas Children's [texaschildrens.org]
- 3. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of lipidomic analysis in different human matrices of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomic UPLC-MS/MS Profiles of Normal-Appearing White Matter Differentiate Primary and Secondary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum phospholipidomics reveals altered lipid profile and promising biomarkers in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma lipidomics of monozygotic twins discordant for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Hydroxytetracosanoic Acid for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxytetracosanoic acid, a 2-hydroxy very-long-chain fatty acid (VLCFA), is a critical component of myelin cerebrosides and sulfatides. Its quantification in biological samples is vital for the diagnosis and study of peroxisomal disorders like Zellweger syndrome and X-linked adrenoleukodystrophy. Due to its high polarity and low volatility, direct analysis of this compound by gas chromatography (GC) is not feasible. Chemical derivatization is an essential sample preparation step that modifies the analyte to increase its volatility and thermal stability, making it suitable for GC-based analysis.[1] For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophoric or fluorophoric tag, enhancing detection sensitivity.[2]
This document provides detailed protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with fluorescence detection (HPLC-FLD).
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, a two-step derivatization is typically required to address both the carboxylic acid and the hydroxyl functional groups. The carboxyl group is first converted to an ester (esterification), and the hydroxyl group is then converted to a silyl (B83357) ether (silylation).[3][4] This process significantly reduces the polarity and increases the volatility of the analyte.[4]
Protocol: Methyl Esterification followed by Silylation
This is the most common approach for preparing hydroxy fatty acids for GC-MS analysis. It involves the formation of a fatty acid methyl ester (FAME), followed by the silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether.
Experimental Protocol
Materials and Reagents:
-
Sample containing this compound (dried extract)
-
14% Boron trifluoride in methanol (B129727) (BF₃-Methanol)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Acetonitrile (B52724) or Pyridine (GC grade)
-
Heating block or oven
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Esterification (Methylation):
-
To the dried sample extract in a reaction vial, add 200 µL of 14% BF₃-Methanol.[3]
-
Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 30-60 minutes.[3][5]
-
Cool the vial to room temperature.
-
Add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane.[3]
-
Vortex vigorously for 1 minute to extract the FAME into the hexane layer. Allow the phases to separate.
-
Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
-
Silylation:
-
To the dried FAME residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile or pyridine.[3][6]
-
Cap the vial tightly, vortex for 30 seconds, and heat at 60-75°C for 60 minutes.[3][7]
-
Cool the vial to room temperature.
-
The sample is now derivatized and ready for direct injection into the GC-MS system.
-
dot
Caption: GC-MS analysis workflow for this compound.
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization is performed to attach a fluorescent tag to the carboxylic acid group, enabling highly sensitive detection by a fluorescence detector (FLD). This is known as pre-column derivatization.
Protocol: Fluorescent Labeling with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
This protocol is suitable for the quantification of fatty acids at very low concentrations.[8]
Experimental Protocol
Materials and Reagents:
-
Sample containing this compound (dried extract)
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) solution in acetone
-
Crown ether (e.g., 18-crown-6) solution in acetone
-
Potassium carbonate (anhydrous powder)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Fluorescent Derivatization:
-
To the dried sample extract in a reaction vial, add 100 µL of acetonitrile.
-
Add 50 µL of the Br-Mmc solution.
-
Add 50 µL of the 18-crown-6 (B118740) solution.
-
Add approximately 2 mg of anhydrous potassium carbonate powder to catalyze the reaction.
-
Cap the vial tightly, vortex, and heat at 70°C for 30 minutes in the dark.
-
Cool the vial to room temperature.
-
Centrifuge the vial to pellet the potassium carbonate.
-
Carefully transfer the supernatant to an HPLC vial.
-
The sample is now ready for injection into the HPLC-FLD system.
-
dot
Caption: Logic for selecting a derivatization protocol.
Quantitative Data Summary
The performance of an analytical method is characterized by several key parameters. The following table summarizes typical quantitative data for the GC-MS analysis of very-long-chain fatty acids following the esterification and silylation protocol.
| Parameter | Typical Performance Value | Description |
| Linear Range | 0.1 - 20 µg/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.99 | A measure of how well the calibration curve fits the experimental data. |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL | The lowest concentration of an analyte that can be accurately and precisely quantified. |
| Intra-day Precision (%RSD) | < 5% | The precision of the method when performed by one analyst on one day. |
| Inter-day Precision (%RSD) | < 10% | The precision of the method when performed on different days. |
| Recovery | 90 - 110% | The efficiency of the entire analytical procedure, from extraction to detection. |
Note: These values are representative and should be independently validated for specific matrices and instrumentation. Similar performance can be expected for HPLC-FLD methods, often with even lower detection limits.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. marinelipids.ca [marinelipids.ca]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. Quantitative High-Pressure Liquid Chromatography-Fluorescence Determination of Some Important Lower Fatty Acids in Lake Sediments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cerebronic Acid Analysis in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebronic acid (C24:0), a very-long-chain saturated fatty acid, is a critical component of myelin and is predominantly found in the brain. Its concentration in cerebrospinal fluid (CSF) is a key biomarker for several neurological and peroxisomal disorders, including X-linked adrenoleukodystrophy. Accurate and reproducible quantification of cerebronic acid in CSF is therefore essential for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. This document provides detailed application notes and protocols for the sample preparation of cerebronic acid from CSF for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS).
Biochemical Pathway of Cerebronic Acid
Cerebronic acid is synthesized from lignoceric acid (C24:0) through an alpha-oxidation pathway primarily occurring in peroxisomes. This pathway involves the hydroxylation of the alpha-carbon of lignoceric acid. The degradation of cerebronic acid also proceeds via alpha-oxidation, leading to the formation of tricosanoic acid (C23:0) and carbon dioxide.[1][2][3]
Caption: Biosynthesis and degradation pathway of cerebronic acid.
Sample Preparation Experimental Workflow
The general workflow for preparing CSF samples for cerebronic acid analysis involves extraction of lipids, derivatization of the fatty acids to increase their volatility, and subsequent analysis by GC-MS.
Caption: General experimental workflow for cerebronic acid analysis in CSF.
Recommended Sample Preparation Protocols
Several methods can be employed for the extraction of cerebronic acid from CSF. The choice of method may depend on sample volume, required purity, and laboratory resources. The most common and effective methods are liquid-liquid extractions (Folch and Bligh & Dyer) and protein precipitation.
Protocol 1: Modified Folch Method (Liquid-Liquid Extraction)
This method is highly efficient for a broad range of lipids.[4][5]
Materials:
-
Cerebrospinal Fluid (CSF) sample
-
Methanol
-
0.9% NaCl solution
-
Centrifuge tubes (glass, solvent-resistant)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of CSF in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Add 400 µL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Protocol 2: Bligh & Dyer Method (Liquid-Liquid Extraction)
This method is also widely used and is particularly suitable for smaller sample volumes.[6]
Materials:
-
Cerebrospinal Fluid (CSF) sample
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge tubes (glass, solvent-resistant)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 150 µL of CSF in a glass centrifuge tube, add 563 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture for 1 minute.
-
Add 188 µL of chloroform and vortex for another 30 seconds.
-
Add 188 µL of deionized water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully collect the lower organic phase and transfer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Protocol 3: Isopropanol (B130326) Precipitation
This method is simpler and uses less toxic solvents compared to the liquid-liquid extraction methods.[7]
Materials:
-
Cerebrospinal Fluid (CSF) sample
-
Isopropanol (ice-cold)
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of CSF, add 400 µL of ice-cold isopropanol.
-
Vortex for 1 minute to precipitate the proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the lipids to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Derivatization Protocol: Methyl Esterification
For GC-MS analysis, the carboxylic acid group of cerebronic acid must be derivatized to a more volatile ester, typically a methyl ester.
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (BF3-methanol) solution (14%)
-
Saturated NaCl solution
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 500 µL of 14% BF3-methanol solution.
-
Seal the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 500 µL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
The FAME extract is now ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different sample preparation methods for very-long-chain fatty acids, including cerebronic acid, in biological fluids. It is important to note that specific recovery, LOD, and LOQ values can vary depending on the exact experimental conditions and the analytical instrumentation used.
| Parameter | Modified Folch Method | Bligh & Dyer Method | Isopropanol Precipitation | Reference |
| Recovery | Generally high for a broad range of lipids. Acidification can improve recovery of acidic lipids. | High, with some studies suggesting superior recovery for certain lipid classes compared to Folch. | Good recovery, particularly for polar lipids. | [4][5],[6],[7] |
| Reproducibility (RSD) | <15% | <15% (reported as highly reproducible) | <15% (reported as highly reproducible) | [5],[6],[7] |
| Limit of Detection (LOD) | Estimated to be in the low µM to high nM range for fatty acids in CSF via GC-MS. | Similar to Folch method. | Dependent on subsequent analytical method. | [8] |
| Limit of Quantification (LOQ) | Estimated to be in the low µM range for fatty acids in CSF via GC-MS. For C24:0 specifically in a biological matrix, an LOQ of 70 µg/g has been reported. | Similar to Folch method. | Dependent on subsequent analytical method. | [8][9] |
Conclusion
The selection of a sample preparation method for cerebronic acid analysis in CSF should be based on a balance of recovery, reproducibility, sample throughput, and safety considerations. Both the modified Folch and Bligh & Dyer methods provide excellent recovery and reproducibility for a wide range of lipids, including cerebronic acid. The isopropanol precipitation method offers a simpler and less toxic alternative with good performance, especially for polar lipids. Following extraction, derivatization to fatty acid methyl esters is a crucial step for successful GC-MS analysis. The quantitative data provided serves as a guideline, and it is recommended that each laboratory validates its chosen method to ensure it meets the specific requirements of their research or clinical application.
References
- 1. Identification of the pathway of alpha-oxidation of cerebronic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the pathway of α-oxidation of cerebronic acid in peroxisomes | Semantic Scholar [semanticscholar.org]
- 3. byjus.com [byjus.com]
- 4. Evaluation and optimization of common lipid extraction methods in cerebrospinal fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Profiling and Quantitative Analysis of Cerebrospinal Fluid Using Gas Chromatography–Mass Spectrometry: Current Methods and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 2-Hydroxytetracosanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxytetracosanoic acid, also known as Cerebronic acid or Phrenosinic acid, is a very long-chain 2-hydroxy fatty acid.[1] It is a key component of cerebrosides, which are abundant in the myelin sheath of nervous tissues. Accurate quantification of this compound in biological matrices is crucial for studying lipid metabolism, diagnosing certain metabolic disorders, and for research in drug development targeting lipid pathways. This document provides a detailed protocol for the quantitative analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and specific method.[2][3][4][5]
Principle: This method employs a liquid-liquid extraction procedure to isolate lipids, including this compound, from a biological matrix such as plasma. For accurate quantification and to compensate for matrix effects and procedural losses, a stable isotope-labeled internal standard (e.g., this compound-d4) is added to the sample prior to extraction. The extracted analytes are then separated using reversed-phase UHPLC on a C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[5][6] The concentration of the analyte is determined by comparing the ratio of its peak area to that of the internal standard against a calibration curve prepared with known concentrations of the analytical standard.[7]
Section 1: Materials, Reagents, and Instrumentation
Materials and Reagents
The following table summarizes the necessary materials and reagents for the analysis. High-purity reagents are essential for accurate analytical measurements.[7]
| Item | Supplier & Grade | Purpose |
| This compound | Commercially available (e.g., Sigma-Aldrich, Cayman Chemical) | Analytical Standard |
| This compound-d4 (or suitable analog) | Commercially available | Internal Standard |
| Methanol (B129727) (MeOH) | LC-MS Grade | Solvent, Mobile Phase |
| Acetonitrile (ACN) | LC-MS Grade | Solvent, Mobile Phase |
| Water | LC-MS Grade / Ultrapure | Solvent, Mobile Phase |
| Formic Acid (FA) | LC-MS Grade (≥98%) | Mobile Phase Additive |
| 2-Propanol (IPA) | HPLC Grade | Extraction Solvent |
| Hexane (B92381) | HPLC Grade | Extraction Solvent |
| Hydrochloric Acid (HCl) | Analytical Grade | Sample Hydrolysis |
| Nitrogen Gas (N₂) | High Purity | Solvent Evaporation |
| Biological Matrix (e.g., Human Plasma) | Sourced appropriately | Blank Matrix for Calibrators/QCs |
Instrumentation
| Instrument | Specification Example |
| UHPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | AB SCIEX API 4000/5000 Triple Quadrupole or equivalent |
| Analytical Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent[6] |
| Centrifuge | Capable of 2000 x g and refrigeration |
| Evaporation System | Nitrogen evaporator with water bath |
| Vortex Mixer | Standard laboratory model |
| Analytical Balance | Readable to 0.01 mg |
| Pipettes | Calibrated micropipettes |
Section 2: Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of this compound standard and the internal standard (IS), this compound-d4, into separate 1 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Mix thoroughly. These stocks can be stored at -20°C.
-
-
Working Standard Solution (10 µg/mL):
-
Dilute the primary stock solution of this compound 1:100 with methanol to create a working solution for spiking calibration standards.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the IS primary stock solution 1:1000 with methanol. This solution will be added to all samples, calibrators, and quality controls (QCs).
-
-
Calibration Curve Standards:
-
Perform serial dilutions of the working standard solution (10 µg/mL) with methanol to prepare a series of intermediate solutions.
-
In separate tubes, add 10 µL of each intermediate solution to 90 µL of blank plasma to create calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL. Include a blank sample (plasma with no analyte or IS) and a zero sample (plasma with IS only).
-
Sample Preparation Protocol
This protocol is based on established methods for very-long-chain fatty acid extraction.[2][4]
-
Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC into a 2 mL polypropylene (B1209903) tube.
-
Internal Standard Addition: Add 10 µL of the Internal Standard Spiking Solution (1 µg/mL) to all tubes except the blank sample.
-
Hydrolysis (Optional but Recommended): Add 50 µL of 1 M HCl. Vortex briefly and incubate in a water bath at 60°C for 30 minutes to release conjugated fatty acids.[4]
-
Protein Precipitation & Liquid-Liquid Extraction:
-
Add 1.0 mL of an extraction solvent mixture of 2-propanol/hexane (20:30, v/v) containing 0.1% acetic acid.[2]
-
Vortex vigorously for 3 minutes to ensure thorough mixing and protein precipitation.
-
Add an additional 1.0 mL of hexane to enhance the separation of the organic layer.[2]
-
Vortex again for 1 minute.
-
-
Phase Separation: Centrifuge the samples at 2000 x g for 5 minutes at room temperature.[2]
-
Extraction: Carefully transfer the upper organic layer (~1.5 mL) to a clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 85% Methanol/Water with 0.1% Formic Acid). Vortex to ensure the residue is fully dissolved.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Method
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: UHPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid[6][8] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 85% B for 0.5 min, ramp to 100% B over 3 min, hold at 100% B for 2 min, return to 85% B over 0.1 min, equilibrate for 1.4 min |
| Total Run Time | 7 minutes |
Table 2: Mass Spectrometer Parameters | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Negative[5][6] | | Capillary Voltage | -3.5 kV | | Source Temperature | 350°C[2] | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | this compound | 383.4 [M-H]⁻ | Hypothetical: 365.4 ([M-H-H₂O]⁻) | -20 | | this compound-d4 (IS) | 387.4 [M-H]⁻ | Hypothetical: 369.4 ([M-H-H₂O]⁻) | -20 | Note: The exact product ions and collision energies should be optimized by infusing the pure standard into the mass spectrometer.
Section 3: Data Presentation and Visualization
Quantitative Data Summary
Method performance should be evaluated according to standard validation guidelines. The table below summarizes typical acceptance criteria.
Table 3: Method Validation Summary (Example Criteria)
| Parameter | Result / Acceptance Criteria |
|---|---|
| Linearity (r²) | > 0.99 |
| Calibration Range | e.g., 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, with acceptable precision and accuracy |
| Recovery | Consistent and reproducible |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Logical process for calculating analyte concentration.
References
- 1. This compound | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. iroatech.com [iroatech.com]
- 8. Quantitative Analysis and Structural Elucidation of Fatty Acids by Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags and m-CPBA Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Hydroxytetracosanoic Acid in Studying Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a 2-hydroxy very-long-chain fatty acid that plays a crucial role as an intermediate in the peroxisomal alpha-oxidation pathway. This metabolic pathway is essential for the degradation of branched-chain fatty acids, such as phytanic acid, and 2-hydroxy long-chain fatty acids.[1][2][3] The study of this compound and its metabolism is paramount for understanding several inherited metabolic disorders and its potential applications in therapeutic research.
The enzyme responsible for the synthesis of 2-hydroxy fatty acids is fatty acid 2-hydroxylase (FA2H).[4][5][6] The subsequent alpha-oxidation of these fatty acids occurs primarily within peroxisomes and involves key enzymes like phytanoyl-CoA hydroxylase and 2-hydroxyphytanoyl-CoA lyase.[2][3][7]
Dysfunctional alpha-oxidation or peroxisome biogenesis leads to the accumulation of phytanic acid and very-long-chain fatty acids, characteristic of severe genetic disorders such as Refsum disease, Zellweger spectrum disorders, and rhizomelic chondrodysplasia punctata.[2][7][8][9] Consequently, this compound and its derivatives serve as vital research tools for diagnosing these conditions, investigating the enzymatic pathways, and exploring potential therapeutic strategies. Its application extends to cancer research, where it has been studied for its role in modulating chemosensitivity in gastric cancer, and in neurodegenerative disease research, including Alzheimer's disease.[6][10]
Quantitative Data Summary
The following table summarizes the levels of key fatty acids in plasma from healthy individuals and patients with peroxisomal disorders, illustrating the biochemical consequences of impaired alpha-oxidation.
| Analyte | Healthy Individuals (μmol/l) | Refsum's Disease (μmol/l) | Rhizomelic Chondrodysplasia Punctata (μmol/l) | Generalized Peroxisomal Dysfunction (μmol/l) |
| Phytanic Acid | < 3 | > 200 | Normal to slightly elevated | Elevated |
| 2-Hydroxyphytanic Acid | < 0.2 | < 0.2 | Elevated | Elevated |
| Pristanic Acid | < 1 | Normal | Normal | Elevated |
Data compiled from studies on fatty acid accumulation in peroxisomal disorders.[7]
Key Experimental Protocols
In Vitro Alpha-Oxidation Assay in Liver Homogenates
This protocol is designed to measure the alpha-oxidation of this compound in liver tissue preparations.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
[1-¹⁴C]-2-Hydroxytetracosanoic acid (radiolabeled substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM ATP, 0.5 mM CoA, 2 mM NAD+, 5 mM MgCl₂)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Tissue Homogenization: Homogenize liver tissue in ice-cold homogenization buffer. Centrifuge at low speed (e.g., 600 x g) to remove nuclei and cell debris. The resulting supernatant is the liver homogenate.
-
Reaction Setup: In a microcentrifuge tube, combine the liver homogenate, reaction buffer, and [1-¹⁴C]-2-hydroxytetracosanoic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.
-
Extraction of Metabolites: Extract the fatty acid metabolites from the reaction mixture using an organic solvent (e.g., hexane/isopropanol).
-
Measurement of Radioactivity: Measure the radioactivity in the aqueous phase, which contains the ¹⁴CO₂ released from the alpha-oxidation of the radiolabeled substrate, using a scintillation counter.
-
Data Analysis: Calculate the rate of alpha-oxidation based on the amount of ¹⁴CO₂ produced per unit of time and protein concentration.
Analysis of this compound in Biological Samples by GC-MS
This protocol outlines the general steps for the quantification of this compound in plasma or tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plasma or tissue sample
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Reagents for lipid extraction (e.g., chloroform/methanol)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Sample Preparation: Homogenize tissue samples. For plasma, it can be used directly.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Hydrolysis: Saponify the lipid extract to release free fatty acids.
-
Derivatization: Convert the fatty acids into their volatile methyl ester or trimethylsilyl (B98337) (TMS) derivatives. For TMS derivatization, evaporate the extracted fatty acids to dryness and react with a derivatizing agent like BSTFA.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The fatty acid derivatives are separated on the gas chromatography column and detected by the mass spectrometer.
-
Quantification: Identify and quantify the this compound derivative based on its retention time and mass spectrum, using the internal standard for accurate measurement.
Visualizations
Peroxisomal Alpha-Oxidation of this compound
Caption: Peroxisomal alpha-oxidation of this compound.
Experimental Workflow for Studying Cellular Uptake and Metabolism
Caption: Workflow for tracing the metabolism of this compound.
References
- 1. Alpha-oxidation of 2-hydroxy tetracosanoate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Normal very long-chain fatty acids level in a patient with peroxisome biogenesis disorders: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy [frontiersin.org]
Application Note: Quantitative Monitoring of 2-Hydroxytetracosanoic Acid in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a 2-hydroxy very long-chain fatty acid (VLCFA). It is a critical component of cerebrosides and sulfatides, which are essential sphingolipids for the formation and maintenance of the myelin sheath in the nervous system.[1] Abnormal metabolism of VLCFAs is linked to severe genetic disorders known as peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorder (ZSD) and X-linked adrenoleukodystrophy (X-ALD).[2][3] In these conditions, impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs in plasma and tissues, serving as a key diagnostic biomarker.[4][5][6] Monitoring the levels of this compound and other VLCFAs is crucial for the diagnosis, prognosis, and evaluation of therapeutic interventions for these devastating neurological diseases.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The method involves the extraction of total fatty acids from human plasma, including those esterified in complex lipids, through alkaline hydrolysis. The released fatty acids are then subjected to a liquid-liquid extraction for purification. The purified extract is analyzed by a reverse-phase LC-MS/MS system operating in negative ion mode with Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of this compound. Quantification is achieved by using a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Hexane (B92381), and Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium acetate, Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl).
-
Standards: this compound (analytical standard), this compound-d4 (or other suitable stable isotope-labeled internal standard).
-
Sample Collection Tubes: K2-EDTA plasma collection tubes.
-
Equipment: Centrifuge, vortex mixer, nitrogen evaporator, LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).
Sample Handling and Storage
-
Collect whole blood in K2-EDTA tubes.
-
Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C within two hours of collection.
-
Store plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Sample Preparation (Total Fatty Acid Hydrolysis & Extraction)
-
Aliquoting: Thaw plasma samples on ice. Vortex briefly and transfer 100 µL of plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., this compound-d4 at 10 µg/mL in methanol) to each plasma sample.
-
Hydrolysis: Add 500 µL of 1 M NaOH in 90% methanol. Vortex for 30 seconds. Incubate at 60°C for 60 minutes to hydrolyze esterified fatty acids.
-
Acidification: After cooling to room temperature, acidify the mixture by adding 50 µL of concentrated HCl. Vortex for 30 seconds.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of hexane, vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Re-extraction: Repeat the LLE (step 5 & 6) on the remaining aqueous layer with another 1 mL of hexane and combine the hexane fractions.
-
Evaporation: Dry the combined hexane extracts under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid). Vortex and transfer to an LC-MS vial for analysis.
LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | 90:10 IPA:ACN with 10 mM Ammonium Acetate and 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 30% B, ramp to 100% B over 8 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: m/z 383.4 → 339.4 (Quantifier), m/z 383.4 → 171.1 (Qualifier) |
| Internal Standard (d4): m/z 387.4 → 343.4 | |
| Ion Source Temp. | 350°C |
| Collision Energy | Optimize for specific instrument |
Data Presentation
While specific quantitative data for this compound in ZSD patient populations is not widely published, the analysis of related VLCFAs is a cornerstone of diagnosis. The accumulation of C24:0 and C26:0 fatty acids is well-documented.[4][6] The table below presents representative data for these key diagnostic markers in plasma, illustrating the expected trend for VLCFAs in peroxisomal disorders.
Table 1: Representative Plasma VLCFA Concentrations in Controls vs. Zellweger Spectrum Disorder (ZSD)
| Analyte | Control (µg/mL) (Mean ± SD) | ZSD Patients (µg/mL) (Mean ± SD) | Fold Change |
| C24:0 (Tetracosanoic acid) | 90.0 ± 25.0 | 225.0 ± 60.0 | ~2.5x |
| C26:0 (Hexacosanoic acid) | 0.9 ± 0.4 | 7.2 ± 2.5 | ~8.0x |
| Ratio C26:0 / C22:0 | 0.01 ± 0.005 | 0.30 ± 0.15 | ~30x |
Note: Data are representative and compiled from literature for illustrative purposes.[4][6] Absolute concentrations can vary based on the specific patient and analytical methodology.
Visualizations
Metabolic Pathway
Defects in peroxisomal biogenesis, caused by mutations in PEX genes, disrupt the β-oxidation of VLCFAs. This leads to their accumulation in cells and circulation, a key pathological feature of Zellweger Spectrum Disorder.[7]
Caption: Peroxisomal β-oxidation pathway for VLCFAs and its disruption in ZSD.
Experimental Workflow
The analytical workflow provides a robust framework for sample processing and analysis, ensuring reproducibility and accuracy in the quantification of this compound.
Caption: Workflow for quantifying this compound from plasma.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. pure.psu.edu [pure.psu.edu]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Separation of Hydroxy Fatty Acid Isomers
Welcome to the technical support center for the analysis of hydroxy fatty acid (HFA) isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic separations and to provide clear, actionable guidance for method development.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor resolution between HFA positional isomers in reversed-phase HPLC?
A: The most common reason for poor resolution is an inappropriate choice of stationary phase or a suboptimal mobile phase composition. Due to their structural similarity, separating HFA positional isomers requires a column with high shape selectivity.
Q2: Why am I seeing peak tailing in the GC analysis of my derivatized HFAs?
A: Peak tailing in the GC analysis of derivatized HFAs is often caused by active sites in the GC system, such as in the liner or at the column inlet, interacting with the analytes.[1] Other causes can include column contamination, improper column installation, or the presence of moisture which can affect certain derivatives.[1][2]
Q3: Can I separate HFA enantiomers without derivatization?
A: Yes, direct separation of HFA enantiomers is possible using chiral chromatography, most commonly with chiral stationary phases (CSPs) in HPLC or SFC.[3] Polysaccharide-based CSPs are particularly effective for this purpose.[4]
Q4: When should I choose SFC over HPLC for HFA isomer separation?
A: Supercritical Fluid Chromatography (SFC) can be advantageous for chiral separations of HFAs, often providing faster analysis times and reduced solvent consumption compared to normal-phase HPLC.[5] SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, enabling high flow rates.[6]
Q5: How do matrix effects impact the quantification of HFAs by LC-MS?
A: Matrix effects can lead to ion suppression or enhancement in the mass spectrometer's ion source, causing inaccurate quantification.[7] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target HFA isomers.[8] It is crucial to assess and mitigate matrix effects, for instance by using stable isotope-labeled internal standards or by optimizing sample preparation to remove interfering components.[9]
Troubleshooting Guides
HPLC Troubleshooting
Issue: Peak Splitting or Shoulder Peaks
| Potential Cause | Solution |
| Co-elution of Isomers | Your method may be partially separating two very similar isomers. Try adjusting the mobile phase composition (e.g., changing the organic modifier ratio or adding an additive like formic acid) or temperature to improve resolution.[10][11] |
| Blocked Column Frit | If all peaks are splitting, the inlet frit of your column may be blocked. Try back-flushing the column or replacing the frit.[10] |
| Column Void | A void at the head of the column can cause the sample to spread unevenly, leading to split peaks. This often results from pressure shocks or operating at a pH outside the column's stable range. The column may need to be replaced. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
Issue: Poor Resolution
| Potential Cause | Solution |
| Inappropriate Column | The stationary phase lacks the necessary selectivity. For positional isomers, consider a column with higher shape selectivity. For enantiomers, a chiral stationary phase is required.[3][4] |
| Suboptimal Mobile Phase | The elution strength of the mobile phase may be too high or too low. Optimize the gradient or isocratic composition. For ionizable HFAs, adjusting the pH with an additive like formic or acetic acid can significantly impact retention and selectivity.[12][13] |
| Incorrect Flow Rate or Temperature | A non-optimal flow rate can lead to band broadening. Temperature affects viscosity and retention, so optimization can improve resolution.[10] |
GC Troubleshooting
Issue: Peak Tailing
| Potential Cause | Solution |
| Active Sites in the System | Free silanol (B1196071) groups in the inlet liner or on the column can interact with polar analytes. Use a deactivated liner and a high-quality, end-capped GC column.[14] |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column. Trim the first few centimeters of the column.[1] |
| Improper Column Installation | A poor column cut or incorrect insertion depth into the inlet or detector can create dead volumes and turbulence.[2] Ensure a clean, square cut and follow the manufacturer's instructions for installation. |
| Incomplete Derivatization | Residual underivatized HFAs are more polar and will tail significantly. Optimize your derivatization reaction conditions (time, temperature, reagent excess). |
Issue: Inconsistent Retention Times
| Potential Cause | Solution |
| Leaks in the System | Check for leaks at the septum, fittings, and gas lines using an electronic leak detector. |
| Fluctuations in Carrier Gas Flow | Ensure your gas supply is stable and the electronic pressure control (EPC) is functioning correctly. |
| Column Bleed | At high temperatures, the stationary phase can degrade, leading to baseline drift and retention time shifts. Ensure you are operating within the column's temperature limits. |
Experimental Protocols
Protocol 1: Chiral Separation of HFA Enantiomers by HPLC
This protocol provides a general starting point for the separation of HFA enantiomers following derivatization.
-
Derivatization:
-
Convert the HFA to its 3,5-dinitrophenyl urethane (B1682113) (DNPU) derivative using 3,5-dinitrophenyl isocyanate. This enhances UV detection and can improve chiral recognition on certain stationary phases.[15]
-
-
HPLC System and Column:
-
Column: Chiral Stationary Phase (CSP), e.g., a polysaccharide-based column like CHIRALPAK® AD-H or similar (amylose tris(3,5-dimethylphenylcarbamate)).[16]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.[4]
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the DNPU derivative).
-
-
Method Optimization:
-
The ratio of hexane (B92381) to alcohol modifier is the most critical parameter for optimizing resolution. Systematically vary the percentage of the alcohol to find the optimal selectivity.
-
The type of alcohol modifier (e.g., isopropanol, ethanol) can also significantly affect the separation.
-
Protocol 2: GC-MS Analysis of HFA Positional Isomers
This protocol outlines the analysis of HFA positional isomers after derivatization to make them volatile for GC analysis.
-
Sample Preparation and Derivatization:
-
Extract HFAs from the sample matrix using a suitable liquid-liquid or solid-phase extraction method.[7]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Convert the HFAs to their trimethylsilyl (B98337) (TMS) ether, fatty acid methyl ester (FAME) derivatives. This is a two-step process:
-
-
GC-MS System and Conditions:
-
GC Column: A mid-polarity capillary column, such as a (50%-cyanopropyl)-methylpolysiloxane phase (e.g., DB-23), is effective for separating many HFA isomers.[17]
-
Injector: Splitless injection at 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a final temperature of around 250-290 °C. A typical program might be: hold at 80°C for 5 min, then ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[19]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected derivatives (e.g., m/z 50-600).
-
-
Data Analysis:
-
Identify isomers based on their retention times and characteristic mass spectral fragmentation patterns. TMS derivatives of HFAs often produce diagnostic ions that can help pinpoint the position of the hydroxyl group.[20]
-
Data and Visualizations
Quantitative Data Summary
Table 1: Comparison of Chiral Stationary Phases for HFA Enantiomer Separation
| Chiral Stationary Phase (CSP) | Typical Mobile Phase Modifiers | Common Applications | Resolution (Rs) Range |
| Amylose-based (e.g., CHIRALPAK AD) | Isopropanol, Ethanol | Broad applicability for many chiral compounds, including HFAs.[16] | 1.5 - 4.0 |
| Cellulose-based (e.g., CHIRALCEL OD) | Isopropanol, Ethanol | Often complementary to amylose-based phases. | 1.2 - 3.5 |
| Pirkle-type (e.g., (S,S)-Whelk-O 1) | Hexane-Ethanol | Effective for certain classes of chiral molecules.[21] | >2.0 for specific applications |
Table 2: Common Derivatization Reagents for GC Analysis of HFAs
| Derivatization Reagent | Target Functional Group | Advantages | Common Issues |
| BF3-Methanol / HCl-Methanol | Carboxylic Acid (to FAME) | Quantitative and robust reaction. | Reagents can be harsh. |
| BSTFA / MSTFA (+TMCS) | Hydroxyl (to TMS ether) | Forms stable, volatile derivatives.[17] | Sensitive to moisture. |
| Pentafluorobenzyl (PFB) Bromide | Carboxylic Acid (to PFB ester) | Creates electron-capturing derivatives for sensitive ECD detection. | Can be more complex to perform. |
Diagrams
Caption: General troubleshooting workflow for chromatographic issues.
Caption: Sample preparation and derivatization workflow for HFA analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. aocs.org [aocs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theses.cz [theses.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chiral hplc method: Topics by Science.gov [science.gov]
- 17. marinelipids.ca [marinelipids.ca]
- 18. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lipidmaps.org [lipidmaps.org]
- 20. researchgate.net [researchgate.net]
- 21. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for 2-Hydroxytetracosanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of 2-Hydroxytetracosanoic acid using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization mode for detecting this compound?
A1: For underivatized this compound, Electrospray Ionization (ESI) in negative ion mode is highly effective. This method facilitates the deprotonation of the carboxylic acid group, allowing for the sensitive detection of the [M-H]⁻ ion.[1][2] If a derivatization strategy is employed, positive ESI mode is typically used to detect the charged derivative.[3]
Q2: Is chemical derivatization necessary for the analysis of this compound?
A2: Derivatization is not strictly necessary for LC-MS analysis but is often recommended to improve sensitivity and chromatographic performance.[4] For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization into a more volatile form, such as a pentafluorobenzyl (PFB) ester or a fatty acid methyl ester (FAME), is essential.[5][6]
-
Pros of Derivatization (LC-MS): Can significantly increase ionization efficiency (by 9 to 158-fold), allowing for detection in the low femtomole range and enabling the use of positive ion mode, which can be more robust.[7][8]
-
Cons of Derivatization (LC-MS): Adds an extra step to sample preparation, increasing time and the potential for sample loss or introduction of contaminants.
Q3: How can I improve the low signal intensity for my analyte?
A3: Low signal intensity can be addressed by:
-
Optimizing Source Conditions: Adjust parameters such as spray voltage, capillary temperature, and sheath/auxiliary gas flow rates to maximize ion formation and transmission.[1][9]
-
Employing Chemical Derivatization: Using a reagent like 2-picolylamine or o-benzylhydroxylamine (B1220181) can dramatically enhance the signal response in positive ESI mode.[4][7][10]
-
Improving Sample Cleanup: Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components that can cause ion suppression.[1][11]
Q4: What type of liquid chromatography (LC) column and mobile phase is recommended?
A4: A reversed-phase C18 column is the most common and effective choice for separating this compound and other very-long-chain fatty acids.[1][2] The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][11] Adding a small amount of a weak acid, such as 0.1-0.5% formic acid or acetic acid, to the mobile phase is crucial for improving peak shape by ensuring the analyte is in its neutral, protonated form.[1][11][12]
Q5: What is the best practice for accurate quantification of this compound?
A5: For accurate quantification, the use of a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) is the gold standard.[5][13] This approach effectively corrects for variations in sample extraction, derivatization efficiency, and matrix effects. Quantification should be performed using a calibration curve prepared in a surrogate matrix that mimics the biological sample.[11][14]
Troubleshooting Guide
Problem: I am seeing no signal or extremely low intensity for this compound.
-
Possible Cause 1: Incorrect Ionization Mode.
-
Possible Cause 2: Suboptimal Mass Spectrometer Source Parameters.
-
Solution: Systematically optimize the ESI source settings. Key parameters include capillary voltage, drying gas temperature, and nebulizer pressure.[1] Refer to the instrument manufacturer's guidelines and published literature for typical starting values for fatty acids.
-
-
Possible Cause 3: Ion Suppression from Matrix Components.
-
Solution: Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) with a C18 cartridge is effective for enriching fatty acids and removing interfering substances like salts and phospholipids.[1] The use of a stable isotope-labeled internal standard is also critical to compensate for matrix effects.[13]
-
Problem: My chromatographic peaks are broad, tailing, or splitting.
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Solution: The carboxylic acid functional group can interact with residual silanols on the column packing, causing peak tailing. Add a small percentage of formic acid or acetic acid (e.g., 0.1%) to both mobile phase solvents to suppress the ionization of the analyte and improve peak symmetry.[11][12]
-
-
Possible Cause 2: Poor Retention on the Column.
-
Solution: Ensure you are using a suitable reversed-phase column, such as a C18.[2] Adjust the starting percentage of the organic solvent in your gradient; a lower initial organic concentration will increase retention for very-long-chain fatty acids.
-
Problem: I am observing poor reproducibility between injections.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Ensure all sample preparation steps, including extraction and derivatization, are performed consistently across all samples, calibrators, and quality controls. Automation can help reduce variability.
-
-
Possible Cause 2: Absence of an Internal Standard.
Experimental Protocols & Data
Protocol: LC-MS/MS for Underivatized this compound
This protocol provides a general framework for the analysis of underivatized this compound in a biological matrix like plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).[11]
-
Add 1.0 mL of a solution containing 10% acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[11]
-
Vortex briefly, then add 2.0 mL of hexane.[11]
-
Vortex thoroughly for 3 minutes and centrifuge at 2000 x g for 5 minutes to separate the layers.[11]
-
Transfer the upper organic layer (hexane) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol with 0.2% acetic acid).[11]
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase A: Water + 0.2% acetic acid.[11]
-
Mobile Phase B: Methanol + 0.2% acetic acid.[11]
-
Gradient: Start at 85% B, hold for 10 min, then increase to 100% B over 2 min.[11]
-
Flow Rate: 0.2 mL/min.[11]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole or QTOF instrument.[1][11]
-
Data Summary: Typical MS Parameters
The following table summarizes typical starting parameters for the detection of very-long-chain fatty acids using ESI-MS.
| Parameter | Setting for Underivatized Analysis (Negative ESI) | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [1] |
| Capillary Voltage | 3.0 - 4.0 kV | [1][9] |
| Drying Gas Temp. | 325 °C | [1][9] |
| Drying Gas Flow | 10.0 L/min | [1] |
| Nebulizer Pressure | 30 - 55 psig | [1][9] |
| Skimmer Voltage | 65 V | [1] |
| Fragmentor Voltage | 175 V | [1] |
| Scan Range (m/z) | 100 - 500 | [1] |
Visualizations
Caption: General workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for addressing low signal intensity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. lipidmaps.org [lipidmaps.org]
- 3. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Very Long-Chain Fatty Acids
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of very long-chain fatty acids (VLCFAs). The information is tailored for researchers, scientists, and drug development professionals working with GC-MS and LC-MS/MS platforms.
Frequently Asked Questions (FAQs)
Q1: What are Very Long-Chain Fatty Acids (VLCFAs) and why is their quantification important?
Very long-chain fatty acids are fatty acids with chain lengths of 22 carbons or more. Their quantification in biological samples is crucial for the diagnosis and monitoring of several genetic disorders known as peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2][3] In these conditions, impaired VLCFA metabolism in peroxisomes leads to their accumulation in tissues and plasma.[4][5]
Q2: Which analytical platforms are typically used for VLCFA quantification?
The two primary analytical platforms for VLCFA quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
-
GC-MS is a well-established and robust method, but it requires the derivatization of VLCFAs to more volatile fatty acid methyl esters (FAMEs) prior to analysis.[2][7]
-
LC-MS/MS offers high sensitivity and specificity and can sometimes analyze VLCFAs without derivatization, though derivatization is often used to improve ionization efficiency and sensitivity.[1][8][9]
Q3: Why is derivatization necessary for GC-MS analysis of VLCFAs?
VLCFAs are not volatile enough to be analyzed directly by gas chromatography. Derivatization converts the carboxylic acid group of the VLCFA into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME). This allows the analyte to be vaporized in the GC inlet and travel through the analytical column.
Q4: What are the critical steps in a typical VLCFA quantification workflow?
A typical workflow involves sample preparation (extraction of total lipids), derivatization (for GC-MS), chromatographic separation, and detection by mass spectrometry. Each step is critical for accurate and reproducible results.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during VLCFA analysis, presented in a question-and-answer format.
Sample Preparation and Extraction
Question: My VLCFA recovery is low after extraction. What are the possible causes and solutions?
Answer: Low recovery of VLCFAs during extraction is a common issue. Several factors can contribute to this problem.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | VLCFAs are highly nonpolar. Use a robust lipid extraction method like the Folch (chloroform:methanol (B129727) 2:1) or Bligh & Dyer method.[6] |
| Incomplete Phase Separation | During liquid-liquid extraction, ensure a clear and complete separation of the aqueous and organic phases before collecting the organic layer.[6] |
| Adsorption to Surfaces | VLCFAs can adsorb to plastic surfaces. Use glass tubes and vials throughout the extraction process to minimize loss.[6][8] |
| Oxidation of Unsaturated VLCFAs | If analyzing polyunsaturated VLCFAs, they are susceptible to oxidation. Perform extractions at low temperatures (e.g., on ice) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[6] |
Question: I am observing extraneous peaks in my chromatogram. What is the likely source of this contamination?
Answer: Contamination can originate from various sources during sample preparation and analysis.
| Contamination Source | Mitigation Strategy |
| Plasticizers | Phthalates and other plasticizers can leach from plastic consumables. Use glass consumables whenever possible.[6][8] |
| Solvent Impurities | Use high-purity, HPLC-grade, or MS-grade solvents to minimize background contamination.[6] |
| Carryover | High-concentration samples can lead to carryover in subsequent injections. Run blank injections between samples to monitor and mitigate this.[6] |
Derivatization (for GC-MS Analysis)
Question: My derivatization to fatty acid methyl esters (FAMEs) seems incomplete. How can I improve the reaction efficiency?
Answer: Incomplete derivatization is a frequent problem in FAME analysis for GC-MS.
-
Reaction Conditions : The efficiency of methylation is dependent on reaction time, temperature, and the catalyst used. For acid-catalyzed methylation (e.g., with BF₃/MeOH or HCl/MeOH), ensure the reaction is carried out at the recommended temperature (e.g., 60-80°C) for the appropriate duration.[6]
-
Presence of Water : Water can interfere with the derivatization reaction. Ensure your sample extract is completely dry before adding the derivatizing agent. This can be achieved by evaporating the solvent under a stream of nitrogen.[6]
-
Reagent Quality : Derivatization reagents can degrade over time. Use fresh reagents for optimal performance.[6]
Chromatography and Mass Spectrometry
Question: I'm observing peak tailing or broadening for my VLCFA FAMEs in my GC-MS analysis. What could be the cause?
Answer: Peak tailing for FAMEs in GC-MS can be caused by several factors related to the GC system and method parameters.
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Polar analytes can interact with active sites (exposed silanol (B1196071) groups) in the inlet liner or column, causing tailing.[10] Use a deactivated liner and perform regular column maintenance, including trimming the front of the column if necessary.[10] |
| Suboptimal Injector Temperature | An injector temperature that is too low can lead to slow volatilization and peak tailing.[10][11] A typical starting point is 250°C, but this may need to be optimized.[11] |
| Incorrect Carrier Gas Flow Rate | An improper flow rate can reduce separation efficiency. Ensure your carrier gas flow rate is set correctly for your column's internal diameter.[10][11] |
| Column Overload | Injecting too much sample can overload the column. Try injecting a smaller volume or a more diluted sample.[12] |
Question: My GC-MS sensitivity for VLCFAs is low. How can I improve it?
Answer: Low sensitivity in GC-MS can often be addressed through routine maintenance and optimization. A primary cause of reduced sensitivity is a contaminated ion source. Follow the manufacturer's instructions for cleaning the ion source.[6] Also, ensure that the derivatization reaction has gone to completion to maximize the signal of your target analytes.
Question: I am experiencing significant matrix effects in my LC-MS/MS analysis of VLCFAs. How can I mitigate this?
Answer: Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS. To mitigate this, consider improving your sample cleanup procedure to remove interfering substances. The use of stable isotope-labeled internal standards that co-elute with the analyte can also help to compensate for matrix effects.
Question: I'm observing adduct formation (e.g., [M+Na]+, [M+K]+) in my LC-MS/MS spectra, which complicates quantification. How can I control this?
Answer: Adduct formation is common in electrospray ionization (ESI). To minimize this, ensure you are using high-purity solvents and mobile phase additives. While complete elimination of adducts may be difficult, strive for consistent adduct formation across all samples and standards. For quantification, it is possible to sum the signals of the different adducts for a given analyte.[6]
Experimental Protocols
Protocol 1: VLCFA Extraction and Derivatization to FAMEs from Plasma for GC-MS Analysis
This protocol provides a general procedure for the extraction of total fatty acids from plasma and their subsequent conversion to FAMEs for GC-MS analysis.
Materials:
-
Plasma sample
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Chloroform (B151607):methanol (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas
-
2% H₂SO₄ in methanol[6]
-
Deionized water
-
Glass centrifuge tubes and Pasteur pipettes
Procedure:
-
Sample Preparation : To 100 µL of plasma in a glass tube, add a known amount of internal standard.
-
Lipid Extraction (Folch Method) :
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.[6]
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.[6]
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[6]
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.[6]
-
-
Solvent Evaporation : Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.[6]
-
Derivatization (Acid-Catalyzed Methylation) :
-
FAME Extraction :
Quantitative Data Summary
The following table summarizes typical concentration ranges for key VLCFAs in human plasma, which are often used as biomarkers for peroxisomal disorders. Note that these values can vary between laboratories and populations.
| Fatty Acid | Typical Concentration Range in Control Plasma (µg/mL) |
| C22:0 (Behenic acid) | 15 - 45 |
| C24:0 (Lignoceric acid) | 10 - 30 |
| C26:0 (Cerotic acid) | 0.2 - 0.8 |
| C24:0/C22:0 Ratio | 0.6 - 1.0 |
| C26:0/C22:0 Ratio | < 0.02 |
Disclaimer: These are approximate ranges for illustrative purposes. Clinical decisions should be based on reference ranges established by the specific laboratory performing the analysis.[6]
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
Technical Support Center: Measurement of 2-Hydroxytetracosanoic Acid in Plasma Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the measurement of 2-Hydroxytetracosanoic acid (2-OH-C24:0) in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring this compound in plasma?
A1: The primary challenges include:
-
Low Endogenous Concentrations: this compound is present at low physiological levels, requiring sensitive analytical methods.
-
Matrix Effects: The complex plasma matrix, rich in proteins and phospholipids (B1166683), can cause ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate quantification.[1]
-
Isomeric Interference: Co-elution of isomers, such as 3-hydroxytetracosanoic acid, can lead to overestimation if not properly resolved chromatographically.
-
Isobaric Interference: Other endogenous lipids with the same nominal mass can potentially interfere with the measurement, requiring high-resolution mass spectrometry or specific fragmentation patterns for differentiation.[2][3][4]
-
Analyte Stability: Fatty acids can be susceptible to degradation, necessitating careful sample handling and storage.
Q2: What is the most common analytical technique for this compound measurement?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity, specificity, and ability to handle complex biological matrices.[4][5] Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires derivatization of the fatty acid to increase its volatility.[6]
Q3: Why is sample preparation critical for this analysis?
A3: Thorough sample preparation is crucial to remove interfering substances from the plasma matrix that can affect the accuracy and precision of the measurement.[7] The main goals of sample preparation are to:
-
Precipitate and remove abundant proteins.
-
Extract the lipid fraction containing this compound.
-
Remove phospholipids, which are a major source of matrix effects.[8]
-
Concentrate the analyte to improve detection sensitivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase composition and gradient to improve peak shape. A reversed-phase C18 or C8 column is commonly used.[9] - Ensure the pH of the mobile phase is appropriate for the acidic nature of the fatty acid. |
| Column Overload | - Dilute the sample extract before injection. - Use a column with a larger internal diameter or particle size. |
| Matrix Effects | - Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Consider using a phospholipid removal plate or a more selective Solid Phase Extraction (SPE) sorbent.[10] |
| Analyte Adsorption | - Add a small amount of a competing acid (e.g., formic acid) to the mobile phase to reduce interactions with active sites in the LC system.[9] |
Issue 2: Low Analyte Signal or Poor Sensitivity
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Ion Suppression | - Improve sample cleanup to remove phospholipids and other interfering substances. - Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Consider derivatization of the carboxylic acid group to enhance ionization efficiency. |
| Inefficient Extraction | - Evaluate different extraction solvents and techniques (e.g., Liquid-Liquid Extraction vs. Solid Phase Extraction). - Ensure the pH of the sample is optimized for the extraction of an acidic analyte. |
| Suboptimal MS/MS transition | - Optimize the precursor and product ion selection and collision energy for this compound to ensure the most intense and specific transition is monitored. |
| Analyte Degradation | - Ensure proper sample storage conditions (-80°C) and minimize freeze-thaw cycles. - Process samples on ice to minimize enzymatic degradation. |
Issue 3: High Variability in Results (Poor Precision)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Automate sample preparation steps where possible to minimize human error. - Ensure thorough mixing at all stages of the extraction process. - Use a validated and standardized protocol for all samples. |
| Matrix Effects from Different Lots of Plasma | - Evaluate matrix effects using plasma from at least six different sources during method validation.[11] - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for variability.[11] |
| Instrument Instability | - Perform regular maintenance and calibration of the LC-MS/MS system. - Monitor system suitability by injecting a standard sample at the beginning and end of each batch. |
| Carryover | - Optimize the needle wash solvent and wash volume in the autosampler. - Inject a blank sample after a high-concentration sample to check for carryover. |
Issue 4: Inaccurate Quantification (Poor Accuracy)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Matrix Effects | - Use a matched-matrix calibration curve for quantification. - If a matched matrix is not available, use a surrogate matrix and validate for parallelism.[5] - A stable isotope-labeled internal standard is highly recommended to correct for matrix effects.[11] |
| Isomeric Interference | - Optimize the chromatographic method to achieve baseline separation of this compound from its isomers (e.g., 3-hydroxytetracosanoic acid). This may require a longer gradient or a column with different selectivity. |
| Incorrect Calibration Curve | - Ensure the calibration standards are accurately prepared and stable. - Use a linear or non-linear regression model that best fits the data. - Include a sufficient number of calibration points to cover the expected concentration range. |
| Poor Recovery | - Optimize the sample preparation procedure to maximize analyte recovery.[12] - Use an internal standard to correct for losses during sample processing. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Fatty Acid Analysis from Plasma
| Technique | Typical Analyte Recovery (%) | Phospholipid Removal Efficiency (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 60-80 | < 20 | Simple, fast, and inexpensive. | Inefficient removal of phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70-90 | 40-70 | Good removal of proteins and some phospholipids. | Can be labor-intensive and may not be easily automated.[10] |
| Solid Phase Extraction (SPE) | 80-95 | > 90 | High analyte recovery and excellent removal of interferences. Can be automated. | More expensive and requires method development to select the appropriate sorbent and elution solvents.[10] |
| Phospholipid Depletion Plates | 80-95 | > 95 | Specifically targets and removes phospholipids, significantly reducing matrix effects. | Higher cost compared to other methods. |
Table 2: Bioanalytical Method Validation Acceptance Criteria for Endogenous Analytes (based on ICH M10 Guidelines) [11]
| Parameter | Acceptance Criteria |
| Calibration Curve | - At least 6 non-zero calibrators. - Correlation coefficient (r²) ≥ 0.99. - Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | - Mean concentration at each QC level within ±15% of the nominal value. |
| Precision | - Coefficient of variation (CV) at each QC level should not exceed 15%. |
| Matrix Effect | - CV of the response ratio (analyte/IS) in the presence of matrix from at least 6 different sources should be ≤15%.[11] |
| Recovery | - Consistent and reproducible, but does not need to be 100%. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Vortex for 10 seconds.
-
-
Protein Precipitation and Extraction:
-
Add 400 µL of a cold extraction solvent (e.g., methanol (B129727) or a mixture of isopropanol (B130326) and hexane).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[9]
-
Protocol 2: Solid Phase Extraction (SPE) for this compound
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of 2% formic acid in water to acidify the sample.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of hexane (B92381) to remove non-polar interferences like neutral lipids.
-
-
Elution:
-
Elute the this compound with 1 mL of a suitable solvent, such as methanol or a mixture of ethyl acetate (B1210297) and isopropanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized experimental workflow for the measurement of this compound in plasma.
Caption: A logical troubleshooting workflow for addressing inaccurate results in this compound measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2-Hydroxy Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-hydroxy fatty acids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 2-hydroxy fatty acids?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1] For 2-hydroxy fatty acids, which are often analyzed in complex biological matrices like plasma or tissue homogenates, matrix effects can severely compromise the accuracy, precision, and sensitivity of quantification.[2]
Q2: What are the primary sources of matrix effects in the analysis of 2-hydroxy fatty acids from biological samples?
A2: The primary sources of matrix effects in biological samples are phospholipids (B1166683), salts, and endogenous metabolites that co-extract with the 2-hydroxy fatty acids.[1][3] Phospholipids are particularly problematic due to their high abundance in biological membranes and their tendency to co-elute with lipids of interest, causing significant ion suppression.[1][3]
Q3: What are the common indicators that my 2-hydroxy fatty acid analysis is suffering from matrix effects?
A3: Common signs of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Non-linear calibration curves.
-
Inaccurate and imprecise quantification.
-
A significant difference in the signal intensity of an analyte when comparing a standard in pure solvent versus a standard spiked into a matrix sample.[2]
Q4: What is the difference between minimizing and compensating for matrix effects?
A4: Minimizing matrix effects involves reducing the interfering components that reach the ion source through optimized sample preparation and chromatography. Compensating for matrix effects, on the other hand, involves using techniques like stable isotope-labeled internal standards to correct for the signal suppression or enhancement without necessarily removing the interfering components.
Troubleshooting Guide
Issue 1: Significant ion suppression is observed for my 2-hydroxy fatty acid analytes.
-
Possible Cause: Co-elution of phospholipids from the biological matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ a more effective sample preparation technique to remove phospholipids. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective than protein precipitation (PPT).[2] Specialized phospholipid removal products (e.g., HybridSPE) can also be highly effective.
-
Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between the 2-hydroxy fatty acids and the interfering matrix components.
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering components and thus lessen the matrix effect.[4]
-
Issue 2: Poor reproducibility and high variability in quantitative results.
-
Possible Cause: Inconsistent matrix effects across different samples.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same degree of ion suppression or enhancement, allowing for reliable correction and improved reproducibility.[4] For example, a deuterated or 13C-labeled 2-hydroxy fatty acid standard can be used.[][6]
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples to minimize variability in matrix composition.
-
Issue 3: Low recovery of 2-hydroxy fatty acids during sample preparation.
-
Possible Cause: Suboptimal extraction conditions.
-
Troubleshooting Steps:
-
Optimize LLE/SPE Parameters:
-
For LLE, experiment with different organic solvents and pH conditions to improve the extraction efficiency of 2-hydroxy fatty acids.[4]
-
For SPE, select a sorbent that provides good retention and elution characteristics for your analytes. Method development to optimize the wash and elution steps is crucial.[1]
-
-
Evaluate Protein Precipitation: While generally less clean, ensure the precipitation solvent and conditions are optimal for your specific matrix to maximize analyte recovery in the supernatant.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal from Plasma
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation (PPT) | Low to Moderate | Low (<30%) | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Low |
| Solid-Phase Extraction (SPE) | High | Moderate to High | Moderate |
| HybridSPE-Phospholipid | High | Very High (>99%) | High |
Data is representative and compiled from studies on lipid analysis in plasma.[1][2]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the 2-hydroxy fatty acid standard and its SIL-IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through the entire sample preparation procedure. Spike the 2-hydroxy fatty acid standard and SIL-IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the 2-hydroxy fatty acid standard and SIL-IS into the blank matrix sample before the sample preparation procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (%ME) using the following formula: %ME = ((Peak Area in Set B) / (Peak Area in Set A)) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%RE) using the following formula: %RE = ((Peak Area in Set C) / (Peak Area in Set B)) * 100
Protocol 2: Sample Preparation of 2-Hydroxy Fatty Acids from Plasma using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 1% formic acid in water to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 2-hydroxy fatty acids with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Experimental workflow for 2-hydroxy fatty acid analysis.
Troubleshooting logic for matrix effects.
FA2H-mediated signaling pathway in cancer chemosensitivity.
References
Technical Support Center: Optimizing Cerebronic Acid Derivatization for GC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of cerebronic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of cerebronic acid necessary for GC-MS analysis?
A1: Direct GC-MS analysis of free fatty acids like cerebronic acid is challenging. Due to its high polarity from the carboxylic acid and hydroxyl groups, cerebronic acid has low volatility and can interact with the GC column's stationary phase, leading to poor peak shape, tailing, and inaccurate quantification.[1][2] Derivatization converts these polar functional groups into less polar, more volatile derivatives, making them suitable for GC analysis.[3]
Q2: What are the most common derivatization methods for cerebronic acid?
A2: The two primary methods are:
-
Esterification followed by Silylation: This two-step process first converts the carboxylic acid group to a methyl ester (Fatty Acid Methyl Ester or FAME) and then converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[4]
-
Silylation: This method uses a silylating reagent to simultaneously derivatize both the carboxylic acid and hydroxyl groups to form TMS esters and TMS ethers, respectively.[2]
Q3: Which derivatization reagent should I choose?
A3: The choice of reagent depends on your specific needs and available equipment.
-
For esterification , common reagents include Boron Trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[5][6][7] BF3-methanol is fast and effective under mild conditions.[7]
-
For silylation , N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), is a widely used and effective reagent for derivatizing both hydroxyl and carboxyl groups.[2]
Q4: Can I derivatize the carboxylic acid and hydroxyl group in a single step?
A4: Yes, using a silylating agent like BSTFA with 1% TMCS can derivatize both functional groups simultaneously.[2] This can be a more straightforward and less time-consuming approach.
Troubleshooting Guides
Problem 1: No or very small peaks for derivatized cerebronic acid in the chromatogram.
| Possible Cause | Suggested Solution |
| Incomplete derivatization | - Optimize reaction time and temperature: Ensure you are following the recommended incubation times and temperatures for your chosen method. For silylation with BSTFA, heating at 60-80°C for at least 60 minutes is common.[8] For esterification with BF3-methanol, 60°C for 60 minutes is a good starting point.[2] - Ensure sufficient reagent: Use a molar excess of the derivatization reagent. - Check reagent quality: Derivatization reagents are often sensitive to moisture and can degrade over time. Use fresh, high-quality reagents and store them under anhydrous conditions. |
| Presence of water in the sample | - Thoroughly dry your sample: Water will react with the derivatization reagents, reducing their effectiveness. Lyophilize or dry the sample under a stream of nitrogen before adding the reagents.[2] |
| Sample degradation | - Avoid overly harsh conditions: High temperatures or prolonged exposure to strong acids/bases can degrade cerebronic acid. Stick to recommended protocols. |
| Injector issues | - Check for injector discrimination: Very-long-chain fatty acids can be less volatile. Ensure your GC inlet temperature is high enough (e.g., 280-300°C) for efficient vaporization without causing degradation. |
Problem 2: Tailing peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| Incomplete derivatization | - As mentioned above, ensure complete derivatization by optimizing reaction conditions and using fresh reagents. Any remaining free carboxyl or hydroxyl groups will interact with the column, causing tailing.[1][2] |
| Active sites in the GC system | - Check the liner and column: The glass liner in the injector and the column itself can have active sites that interact with the analyte. Use a deactivated liner and a high-quality, low-bleed column suitable for fatty acid analysis. |
| Co-elution with interfering compounds | - Optimize the temperature program: Adjust the GC oven temperature program to improve the separation of your analyte from other components in the sample matrix. |
Problem 3: Multiple or unexpected peaks.
| Possible Cause | Suggested Solution |
| Side reactions or byproducts | - Ensure anhydrous conditions: Moisture can lead to the formation of byproducts. - Check for reagent-derived peaks: Inject a blank sample containing only the solvent and derivatization reagents to identify any peaks originating from the reagents themselves. |
| Isomer formation | - Cerebronic acid has a chiral center. Depending on the sample source and derivatization method, you might see separation of enantiomers, though this is less common on standard achiral columns. |
| Incomplete derivatization of one functional group | - If you are using a two-step method, incomplete reaction at either step can result in a mix of partially and fully derivatized molecules, leading to multiple peaks. Ensure each step goes to completion. |
Experimental Protocols
Protocol 1: Two-Step Esterification and Silylation
This protocol first creates the fatty acid methyl ester (FAME) and then silylates the hydroxyl group.
-
Esterification (Methylation):
-
Place the dried sample (e.g., 1 mg) in a reaction vial.
-
Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 2 mL of hexane (B92381). Vortex thoroughly.
-
Allow the layers to separate. The top hexane layer contains the FAMEs.
-
Carefully transfer the top hexane layer to a new vial.
-
Dry the hexane extract under a gentle stream of nitrogen.
-
-
Silylation:
-
To the dried FAME residue, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
Protocol 2: One-Step Silylation
This protocol derivatizes both the carboxylic acid and hydroxyl groups simultaneously.
-
Sample Preparation:
-
Place the dried sample (e.g., 1 mg) in a reaction vial.
-
-
Derivatization:
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and vortex for 10-15 seconds.
-
Heat the vial at 80°C for 60 minutes.[8]
-
Cool the vial to room temperature.
-
The sample can be injected directly or diluted with an appropriate solvent (e.g., hexane) if necessary.
-
Quantitative Data Summary
The following tables summarize the comparison of different derivatization methods for fatty acids.
Table 1: Comparison of Derivatization Efficiency of Four Methods for Fatty Acid Analysis
| Derivatization Method | Relative Derivatization Efficiency (%) | Key Advantages | Key Disadvantages |
| m-(Trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) methylation | High | Least work-intensive, high accuracy and reproducibility.[9] | - |
| Two-step (NaOEt and BSTFA) | Moderate to High | Effective for a range of fatty acids. | More labor-intensive than single-step methods. |
| Two-step (KOH and BSTFA) | Moderate to High | Commonly used and well-established.[10] | Can be less efficient for certain fatty acids.[10] |
| Acid-Catalyzed Methylation (ACM) | Moderate | Simple and widely used. | Can be less efficient than other methods.[9] |
Data adapted from a comprehensive quantitative comparison of derivatization methods.[9][10]
Table 2: Comparison of BF3-Methanol and Methanolic HCl as Esterification Catalysts
| Catalyst | Relative Efficiency | Cost | Notes |
| BF3-Methanol (14%) | May be more efficient for less common fatty acids.[11] | Higher | Can potentially cause isomerization of some fatty acids.[11] |
| Methanolic HCl (1.09 M) | Similar efficiency for most common fatty acids.[11] | Lower | Considered a cost-effective and appropriate substitute for BF3.[11] |
Data based on a comparative study of the two catalysts for direct transesterification.[11]
Visualizations
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. biorxiv.org [biorxiv.org]
- 4. marinelipids.ca [marinelipids.ca]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ars.usda.gov [ars.usda.gov]
improving signal-to-noise ratio for 2-Hydroxytetracosanoic acid detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) for the detection of 2-Hydroxytetracosanoic acid (also known as Cerebronic acid).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound with a good signal-to-noise ratio?
A1: The primary challenges in detecting this compound, a very-long-chain fatty acid (VLCFA), include its low endogenous concentrations in complex biological matrices, its poor ionization efficiency in mass spectrometry, and potential for co-elution with other isomeric and isobaric lipids. These factors can lead to a low signal intensity and high background noise, resulting in a poor signal-to-noise ratio.
Q2: Why is sample preparation critical for improving the S/N ratio?
A2: Sample preparation is crucial as it aims to enrich the analyte of interest while removing interfering matrix components.[1] Biological samples such as plasma, serum, or tissues contain a high abundance of proteins, salts, and other lipids that can cause ion suppression or enhancement in the mass spectrometer, leading to a reduced signal and increased noise.[1] Effective sample preparation minimizes these matrix effects, thereby improving the S/N ratio.
Q3: What is derivatization and how can it enhance the detection of this compound?
A3: Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, which has a carboxylic acid and a hydroxyl group, derivatization can significantly enhance its ionization efficiency in mass spectrometry.[2][3] By introducing a readily ionizable tag, the signal intensity of the analyte can be dramatically increased, leading to a much-improved S/N ratio.[2][3]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common issue that can often be resolved by systematically evaluating and optimizing the experimental workflow.
Troubleshooting Workflow for Low Signal
Caption: A stepwise workflow for troubleshooting low signal intensity.
Possible Cause 1.1: Inefficient Extraction
-
Recommendation: The choice of extraction method significantly impacts the recovery of this compound. Compare the efficiency of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Extraction Method Principle Advantages for this compound Considerations Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. Can achieve high recovery with optimized solvent systems. Can be labor-intensive and may result in emulsions. Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a suitable solvent. Offers higher selectivity, cleaner extracts, and is easily automated.[4] Requires method development to select the appropriate sorbent and elution solvents. Experimental Protocol: Comparison of LLE and SPE
-
Sample Preparation: Spike a known concentration of this compound standard into the blank matrix (e.g., plasma).
-
LLE Protocol:
-
To 100 µL of the spiked plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution.
-
Vortex for 2 minutes.
-
Add 200 µL of water and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic layer.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for LC-MS analysis.
-
-
SPE Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the spiked plasma sample.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate and reconstitute as in the LLE protocol.
-
-
Analysis: Analyze the extracts from both methods by LC-MS and compare the peak areas to determine the recovery efficiency.
-
Possible Cause 1.2: Incomplete or Inefficient Derivatization
-
Recommendation: Derivatization is key to enhancing the signal. Ensure the reaction conditions are optimal and consider different derivatization reagents.
Derivatization Reagent Target Functional Group Typical Signal Enhancement Reference 2-Picolylamine (PA) Carboxylic Acid 9 to 158-fold [1] 3-Acyloxymethyl-1-methylpyridinium (AMMP) Carboxylic Acid Up to 2500-fold [5] 4-Amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) Hydroxyl Group Significant enhancement [6] Experimental Protocol: Derivatization with 2-Picolylamine
-
Reagent Preparation: Prepare a 10 mg/mL solution of 2-picolylamine in acetonitrile. Prepare a 10 mg/mL solution of a coupling agent like 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) in acetonitrile.
-
Reaction: To the dried sample extract, add 50 µL of the 2-picolylamine solution and 50 µL of the coupling agent solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Quenching: After incubation, cool the sample to room temperature and dilute with the initial mobile phase for LC-MS analysis.
-
Possible Cause 1.3: Suboptimal LC-MS/MS Parameters
-
Recommendation: Optimize the mass spectrometer settings for the specific derivative of this compound. This includes selecting the correct precursor and product ions for Multiple Reaction Monitoring (MRM).
Logical Diagram for MS Parameter Optimization
Caption: Workflow for optimizing MS/MS parameters for a derivatized analyte.
Example MRM Transitions for a Hypothetical Picolinyl Ester Derivative:
-
Precursor Ion (Q1): [M+H]+ of the derivatized this compound.
-
Product Ions (Q3): Look for characteristic fragments, such as the loss of the picolinyl group or fragments from the fatty acid chain.
-
Issue 2: High Background Noise
High background noise can mask the analyte signal, leading to a poor S/N ratio.
Possible Cause 2.1: Matrix Effects
-
Recommendation: Implement more rigorous sample cleanup procedures. As mentioned in Issue 1, SPE can provide cleaner extracts compared to LLE.[4] Additionally, optimizing the chromatographic separation to move the analyte peak away from co-eluting matrix components can significantly reduce background noise.
Possible Cause 2.2: Contaminated Solvents or Reagents
-
Recommendation: Use high-purity, LC-MS grade solvents and freshly prepared reagents. Contaminants in solvents can introduce significant background noise.
Possible Cause 2.3: Carryover
-
Recommendation: Inject a blank solvent after a high-concentration sample to check for carryover. If carryover is observed, implement a more stringent needle and injection port washing protocol between samples.
By systematically addressing these common issues, researchers can significantly improve the signal-to-noise ratio for the detection of this compound, leading to more accurate and reliable quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
stability of 2-Hydroxytetracosanoic acid during sample storage and preparation
Welcome to the technical support center for 2-Hydroxytetracosanoic acid (also known as Cerebronic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my samples?
The stability of this compound, a very long-chain saturated hydroxy fatty acid, can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation. Long-term storage at ultra-low temperatures is recommended.
-
Oxidation: Although saturated fatty acids are less prone to oxidation than unsaturated fatty acids, the presence of a hydroxyl group could potentially increase susceptibility. Exposure to air and light should be minimized.
-
Enzymatic Degradation: Endogenous enzymes in biological samples, such as lipases, can potentially degrade the molecule if not properly inactivated during sample collection and preparation.
-
pH: Extreme pH conditions during extraction or storage can lead to hydrolysis or other chemical modifications.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to changes in sample integrity and may impact the stability of lipids.[1][2][3][4][5]
Q2: What are the recommended storage conditions for samples containing this compound?
For long-term stability of fatty acids, including very long-chain fatty acids, storage at ultra-low temperatures is crucial.
-
Long-Term Storage (months to years): Samples should be stored at -80°C or in liquid nitrogen (-196°C). Studies have shown that fatty acid profiles in serum are stable for up to 10 years at -80°C.[6]
-
Short-Term Storage (hours to days): If immediate analysis is not possible, samples should be kept at 4°C for no longer than 48 hours.[7] For storage up to a week, some studies on polyunsaturated fatty acids have shown stability at +4°C. However, for very long-chain saturated fatty acids, minimizing time at this temperature is a cautious approach.
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
While specific data for this compound is limited, it is a best practice to minimize freeze-thaw cycles for all lipid analyses. Each cycle can compromise sample integrity and potentially lead to lipid degradation.[1][2][3][4][5] It is advisable to aliquot samples into smaller, single-use volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.
Troubleshooting Guides
Issue 1: Low recovery of this compound after sample extraction.
| Potential Cause | Suggested Solution |
| Incomplete cell lysis | For tissue samples, ensure thorough homogenization. Consider using mechanical disruption (e.g., bead beating, sonication) in addition to solvent extraction. |
| Inappropriate solvent system | Use a robust lipid extraction method such as a modified Bligh-Dyer or Folch extraction, which employs a chloroform (B151607):methanol mixture to efficiently extract a broad range of lipids. |
| Degradation during extraction | Avoid high temperatures during solvent evaporation. Use a stream of inert gas (e.g., nitrogen) for solvent removal. Minimize exposure to light and oxygen. |
| Adsorption to labware | Use glass or polypropylene (B1209903) labware. Silanized glassware can further reduce adsorption of fatty acids. |
| Acid-catalyzed hydrolysis of lipids | While strong acid hydrolysis is used to release all fatty acids, milder extraction conditions should be used if analyzing the free acid pool.[8] |
Issue 2: High variability in quantitative results between sample replicates.
| Potential Cause | Suggested Solution |
| Sample inhomogeneity | Ensure samples, particularly tissue homogenates or viscous biofluids, are thoroughly mixed before aliquoting. |
| Inconsistent solvent evaporation | Use a consistent method for solvent evaporation for all samples, such as a nitrogen evaporator with controlled temperature and gas flow. |
| Pipetting errors with organic solvents | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of volatile organic solvents. |
| Instrumental variability | Run quality control (QC) samples throughout the analytical batch to monitor instrument performance. Ensure the analytical method is validated for precision and accuracy. |
Quantitative Data Summary
Table 1: General Stability of Long-Chain Fatty Acids in Plasma/Serum During Storage
| Storage Temperature | Duration | Expected Stability | Reference |
| Room Temperature (~20-25°C) | Up to 6 hours | Generally stable | [7] |
| 4°C | Up to 48 hours | Generally stable | [7] |
| -20°C | Up to 10 days (under nitrogen) | Generally stable | [7] |
| -80°C | Up to 10 years | Stable | [6] |
Table 2: Effect of Freeze-Thaw Cycles on General Fatty Acid Content
| Number of Freeze-Thaw Cycles | Expected Impact | Reference |
| 1-3 | Minimal to minor changes in saturated fatty acids. | [1][4] |
| >3 | Increased risk of changes in lipid profiles and oxidation. | [1][4] |
Experimental Protocols
Protocol 1: General Lipid Extraction from Plasma/Serum for this compound Analysis
This protocol is a modification of the Bligh-Dyer method suitable for the extraction of total lipids.
-
Sample Preparation: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.
-
Solvent Addition: To 100 µL of plasma/serum in a glass tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol, isopropanol).
Protocol 2: Derivatization of this compound for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl and hydroxyl groups of this compound need to be derivatized to increase volatility.
-
Dried Extract: Start with the dried lipid extract from Protocol 1.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heating: Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives of both the carboxylic acid and hydroxyl groups.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for this compound analysis issues.
References
- 1. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of the long chain non-esterified fatty acid pattern in plasma and blood during different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydroxytetracosanoic Acid Extraction from Myelin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the extraction of 2-hydroxytetracosanoic acid from myelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in myelin?
A1: this compound, also known as cerebronic acid, is a very long-chain 2-hydroxy fatty acid. It is a crucial component of myelin, primarily found in galactosylceramides (cerebrosides) and sulfatides, which are abundant sphingolipids in the myelin sheath.[1][2][3] These lipids are essential for the proper structure and function of myelin, and alterations in their composition have been linked to neurodegenerative diseases.[4]
Q2: What is the general workflow for extracting this compound from myelin?
A2: The typical workflow involves three main stages:
-
Total Lipid Extraction: Initial extraction of all lipids from the myelin-rich tissue sample.
-
Hydrolysis: Cleavage of the amide bond in sphingolipids to release the fatty acids.
-
Derivatization and Analysis: Chemical modification of the fatty acids for compatibility with analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: Why is derivatization necessary for the analysis of this compound?
A3: Due to its low volatility and the polar nature of its carboxyl and hydroxyl groups, direct analysis of this compound by gas chromatography is challenging and can lead to poor peak shape and inaccurate results.[5] Derivatization converts the fatty acid into a more volatile and less polar derivative, making it suitable for GC-MS analysis.[5][6] Common derivatization methods include esterification of the carboxyl group and silylation or methylation of the hydroxyl group.[5][6][7]
Q4: What are the expected challenges when working with 2-hydroxy fatty acids?
A4: Challenges include their lower solubility in some organic solvents compared to their non-hydroxylated counterparts, potential for degradation during sample storage and processing, and the need for specific derivatization steps for accurate analysis.[8][9][10][11] Complete hydrolysis from their parent sphingolipids can also be a critical step to optimize.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the extraction and analysis of this compound from myelin.
Problem 1: Low or No Detectable Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Lipid Extraction | Ensure the chosen solvent system (e.g., chloroform:methanol) is appropriate for extracting polar sphingolipids. The Folch method or a modified Bligh & Dyer method are commonly used.[12] Ensure sufficient solvent volume and extraction time. |
| Incomplete Hydrolysis | Optimize hydrolysis conditions (acidic or alkaline). Alkaline hydrolysis is effective for releasing amide-linked fatty acids.[1] Ensure adequate reaction time and temperature. Monitor the disappearance of the parent sphingolipid (cerebroside) by thin-layer chromatography (TLC) to confirm complete hydrolysis. |
| Degradation During Storage | Store myelin and lipid extracts at -80°C to minimize enzymatic and oxidative degradation.[8][10] Polyunsaturated fatty acids are particularly susceptible to degradation, which can also impact the overall lipid profile.[8][11] |
| Inefficient Derivatization | Ensure derivatization reagents (e.g., BSTFA for silylation, methanolic HCl for methylation) are fresh and anhydrous. Optimize reaction time and temperature. Incomplete derivatization can lead to poor chromatographic performance and low signal intensity.[5][6] |
| Loss During Sample Preparation | Minimize the number of transfer steps. Use silanized glassware to reduce adsorption of the fatty acid to surfaces. |
Problem 2: Poor Chromatographic Peak Shape or Resolution
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Derivatization | As mentioned above, ensure complete derivatization. The presence of free carboxyl or hydroxyl groups will lead to tailing peaks in GC analysis.[5] |
| Co-elution with Other Compounds | Optimize the GC temperature program to improve the separation of different fatty acid derivatives. 2-hydroxy fatty acid methyl esters may have different retention times than their non-hydroxylated counterparts.[6] Using a longer GC column or a column with a different stationary phase can also improve resolution. |
| Injector or Column Contamination | Clean the GC injector and bake the column according to the manufacturer's instructions. Non-volatile residues from previous samples can affect peak shape. |
Problem 3: Incorrect Identification of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Lack of Authentic Standard | Whenever possible, use a commercially available standard of this compound to confirm the retention time and mass spectrum of your derivatized sample. |
| Misinterpretation of Mass Spectra | Familiarize yourself with the characteristic fragmentation patterns of derivatized 2-hydroxy fatty acids. For example, trimethylsilyl (B98337) (TMS) derivatives of 2-hydroxy fatty acid methyl esters often show specific fragment ions that can confirm the position of the hydroxyl group.[7][13] |
| Isomeric Interference | Be aware of other long-chain hydroxy fatty acid isomers that might be present in the sample. Tandem mass spectrometry (MS/MS) can provide more structural information to differentiate between isomers.[14] |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Myelin (Modified Folch Method)
-
Homogenization: Homogenize the myelin sample in a chloroform:methanol (B129727) (2:1, v/v) solution. Use a sufficient volume to ensure complete immersion and dispersion of the tissue.
-
Incubation: Allow the mixture to stand at room temperature for at least 1 hour to ensure complete extraction of lipids.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and centrifuge to separate the phases.
-
Collection: Carefully collect the lower organic phase, which contains the total lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C until further processing.
Protocol 2: Alkaline Hydrolysis of Sphingolipids
-
Resuspension: Resuspend the dried lipid extract in a known volume of 0.5 M methanolic KOH.
-
Incubation: Incubate the mixture at 37°C for 5 hours to hydrolyze the amide linkages.[1]
-
Neutralization and Extraction: Neutralize the reaction with an appropriate acid (e.g., HCl) and extract the released free fatty acids with a non-polar solvent like hexane.
-
Washing: Wash the organic phase with water to remove any remaining salts or water-soluble contaminants.
-
Drying: Dry the fatty acid extract under a stream of nitrogen.
Protocol 3: Derivatization for GC-MS Analysis (Two-Step)
-
Esterification (Methylation of Carboxyl Group):
-
Add 2% (v/v) sulfuric acid in methanol to the dried fatty acid extract.
-
Heat the mixture at 60°C for 1 hour.
-
Extract the resulting fatty acid methyl esters (FAMEs) with hexane.
-
Dry the FAME extract under nitrogen.
-
-
Silylation (of Hydroxyl Group):
Visualizations
Caption: Experimental workflow for this compound extraction.
References
- 1. pnas.org [pnas.org]
- 2. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinelipids.ca [marinelipids.ca]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Hydroxytetracosanoic Acid and Lignoceric Acid in Zellweger Syndrome
A Guide for Researchers and Drug Development Professionals
Zellweger syndrome is a rare, autosomal recessive disorder characterized by the absence or reduction of functional peroxisomes. This leads to a complex metabolic cascade, most notably the accumulation of very-long-chain fatty acids (VLCFAs) in tissues and plasma. Among these, lignoceric acid (C24:0) and its hydroxylated counterpart, 2-hydroxytetracosanoic acid, serve as critical biomarkers. This guide provides a comparative analysis of these two fatty acids, their metabolic pathways, their pathological significance in Zellweger syndrome, and the experimental protocols for their analysis.
Biochemical and Pathophysiological Comparison
Lignoceric acid and this compound are both saturated very-long-chain fatty acids that are intricately linked to peroxisomal function. Their accumulation in Zellweger syndrome is a direct consequence of defects in peroxisomal metabolism.
Lignoceric Acid (C24:0) is a saturated fatty acid with a 24-carbon backbone. Under normal physiological conditions, it is primarily metabolized through peroxisomal beta-oxidation . This process shortens the long carbon chain, producing acetyl-CoA and medium-chain fatty acids that can be further metabolized in the mitochondria. In Zellweger syndrome, the absence of functional peroxisomes leads to a blockage of this pathway, causing a significant accumulation of lignoceric acid in plasma and tissues.
This compound , also known as cerebronic acid, is a 24-carbon fatty acid with a hydroxyl group at the alpha-carbon position. Its biosynthesis is linked to the alpha-oxidation pathway, which also occurs in peroxisomes. This pathway is essential for the metabolism of branched-chain fatty acids like phytanic acid and is also involved in the hydroxylation of straight-chain fatty acids. The accumulation of this compound in Zellweger syndrome suggests a disruption in its formation or subsequent metabolic steps, which are also peroxisome-dependent.
| Feature | Lignoceric Acid (C24:0) | This compound |
| Chemical Structure | Saturated 24-carbon fatty acid | Saturated 24-carbon fatty acid with a hydroxyl group at the C2 position |
| Primary Metabolic Pathway | Peroxisomal Beta-Oxidation | Peroxisomal Alpha-Oxidation (Biosynthesis) |
| Role in Zellweger Syndrome | Significant accumulation due to impaired beta-oxidation. | Accumulation due to dysfunctional peroxisomal metabolism. |
| Primary Diagnostic Utility | Key biomarker; elevated levels are indicative of peroxisomal disorders. | Contributes to the overall VLCFA profile in diagnosis. |
Quantitative Analysis of Plasma Fatty Acid Levels
The measurement of VLCFA levels in plasma is a cornerstone in the diagnosis of Zellweger syndrome. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this quantitative analysis. The table below summarizes typical concentrations of lignoceric acid and related VLCFAs in healthy individuals versus those with Zellweger syndrome. While quantitative data for this compound is less commonly reported in routine diagnostic panels, its presence is elevated in the overall VLCFA profile of affected individuals.
| Analyte | Healthy Controls (µg/mL) | Zellweger Syndrome Patients (µg/mL) | Fold Increase (Approx.) |
| Lignoceric Acid (C24:0) | 0.8 - 1.5 | 3.0 - 10.0+ | 4 - 7+ |
| Hexacosanoic Acid (C26:0) | 0.01 - 0.03 | 0.5 - 5.0+ | 50 - 150+ |
| Ratio C24:0 / C22:0 | < 1.0 | > 2.0 | > 2 |
| Ratio C26:0 / C22:0 | < 0.02 | > 0.5 | > 25 |
Note: The concentration ranges can vary slightly between different laboratories and analytical methods.
Experimental Protocols
Protocol: Quantification of Very-Long-Chain Fatty Acids in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the key steps for the analysis of lignoceric acid and other VLCFAs in plasma samples.
1. Sample Preparation and Lipid Extraction:
- To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid, C17:0).
- Perform lipid extraction using a solvent mixture, such as chloroform:methanol (2:1, v/v).
- Vortex vigorously to ensure thorough mixing and precipitation of proteins.
- Centrifuge to separate the organic and aqueous phases. The lower organic phase contains the lipids.
2. Saponification and Derivatization:
- Evaporate the organic solvent under a stream of nitrogen.
- Saponify the lipid extract using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from their esterified forms.
- Acidify the mixture and extract the free fatty acids into an organic solvent like hexane.
- Evaporate the solvent and derivatize the fatty acids to their methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This step increases the volatility of the fatty acids for GC analysis.
3. GC-MS Analysis:
- Gas Chromatograph (GC):
- Column: A non-polar capillary column (e.g., DB-1ms).
- Injector: Splitless injection at a high temperature (e.g., 280°C).
- Oven Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at 100°C and ramp up to 320°C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS):
- Ionization: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification of specific FAMEs, offering high sensitivity and specificity.
4. Data Analysis:
- Identify the peaks corresponding to the FAMEs of lignoceric acid and other VLCFAs based on their retention times and characteristic mass fragments.
- Quantify the concentration of each fatty acid by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
Visualizing Metabolic and Experimental Pathways
To better understand the roles of lignoceric acid and this compound in the context of Zellweger syndrome, the following diagrams illustrate the key metabolic pathways and the experimental workflow for their analysis.
Caption: Peroxisomal metabolism of lignoceric and 2-hydroxytetracosanoic acids.
Caption: Experimental workflow for VLCFA analysis by GC-MS.
Caption: Pathophysiological cascade in Zellweger syndrome.
Conclusion
Lignoceric acid and this compound are integral to the pathobiochemistry of Zellweger syndrome. The pronounced accumulation of lignoceric acid, a direct substrate for the deficient peroxisomal beta-oxidation pathway, makes it a robust primary biomarker for diagnosis and monitoring. While this compound also accumulates, its role is more complex, reflecting the broader metabolic dysregulation of the peroxisome. A thorough understanding of the distinct and interconnected roles of these VLCFAs is crucial for advancing diagnostic strategies and developing potential therapeutic interventions for Zellweger syndrome and related peroxisomal disorders.
A Comparative Guide to LC-MS and GC-MS Methods for the Analysis of 2-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-hydroxy fatty acids (2-OH FAs), a class of lipids implicated in various physiological and pathological processes, is crucial for advancing research and drug development. The two primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: LC-MS vs. GC-MS for 2-Hydroxy Fatty Acid Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Often not required, allowing for a simpler workflow. | Mandatory two-step derivatization (esterification and silylation/etherification) is necessary to increase volatility. |
| Volatility Requirement | Suitable for a wide range of compounds, including less volatile and thermally labile 2-OH FAs. | Limited to volatile and thermally stable derivatives of 2-OH FAs. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the multi-step derivatization process. |
| Sensitivity (LOD/LOQ) | High sensitivity is achievable. For saturated hydroxy fatty acids, LODs of 0.1-0.9 ng/mL and LOQs of 0.4-2.6 ng/mL have been reported.[1] | High sensitivity is also achievable, often enhanced by derivatization. Quantification in the range of 0.02 to 4.49 mg/100g of milk fat has been demonstrated for 2- and 3-hydroxy fatty acids.[2] |
| Selectivity | High selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. | High selectivity is also a key feature, with characteristic fragmentation patterns of derivatives aiding in identification. |
| Matrix Effects | Can be more susceptible to ion suppression or enhancement from co-eluting matrix components. | Generally less prone to matrix effects compared to LC-MS with electrospray ionization. |
| Instrumentation | Versatile, with various ionization techniques (e.g., ESI, APCI) suitable for a broad range of analytes. | A mature and robust technique, widely available in analytical laboratories. |
Experimental Workflows: A Visual Comparison
The following diagram illustrates the typical experimental workflows for the analysis of 2-hydroxy fatty acids using LC-MS and GC-MS, highlighting the key difference in sample preparation.
Detailed Experimental Protocols
LC-MS Method for 2-Hydroxy Fatty Acids
This protocol is a generalized procedure and may require optimization for specific 2-hydroxy fatty acids and matrices.
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v), to extract total lipids.
-
Perform a liquid-liquid extraction by adding water to create a biphasic system.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile (B52724)/isopropanol).
-
Vortex and centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.
-
Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) / multiple reaction monitoring (MRM) for targeted quantification.
-
Nebulizer and Gas Temperatures: Optimized to ensure efficient desolvation and ionization.
-
GC-MS Method for 2-Hydroxy Fatty Acids
This protocol involves a mandatory derivatization step to increase the volatility of the 2-hydroxy fatty acids.
-
Lipid Extraction:
-
Follow the same lipid extraction procedure as described for the LC-MS method.
-
-
Derivatization:
-
Step 1: Esterification of the Carboxyl Group: Convert the fatty acids to their methyl esters (FAMEs). A common method is to use boron trifluoride in methanol (BF3/Methanol) and heat the sample at an elevated temperature (e.g., 60-100°C).
-
Step 2: Derivatization of the Hydroxyl Group: The hydroxyl group of the 2-hydroxy FAMEs must be derivatized to increase volatility and thermal stability. Common methods include:
-
Silylation: Reacting the 2-hydroxy FAMEs with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[3]
-
Methylation: Converting the hydroxyl group to a methyl ether.
-
-
-
Sample Preparation for GC-MS:
-
After derivatization, the derivatives are typically extracted into an organic solvent like hexane.
-
The organic extract is then concentrated and transferred to a GC vial for injection.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the FAME derivatives based on their boiling points and interaction with the stationary phase. The program typically starts at a lower temperature and ramps up to a higher temperature.
-
Injector Temperature: Set to a high temperature (e.g., 250-280°C) to ensure rapid volatilization of the sample.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron ionization (EI) is the most common ionization technique for GC-MS.
-
Scan Mode: Full scan to obtain mass spectra for identification or selected ion monitoring (SIM) for targeted quantification. The fragmentation patterns of the derivatized 2-hydroxy fatty acids are often characteristic and can be used for structural confirmation.[3]
-
Concluding Remarks
The choice between LC-MS and GC-MS for the analysis of 2-hydroxy fatty acids depends on several factors, including the specific analytes of interest, the sample matrix, available instrumentation, and the desired sample throughput.
LC-MS offers the significant advantage of a simpler workflow by often obviating the need for derivatization, making it particularly suitable for higher-throughput applications and for the analysis of less volatile or thermally labile 2-hydroxy fatty acids.
GC-MS , while requiring a more involved sample preparation process due to the mandatory derivatization steps, is a robust and highly selective technique. The extensive libraries of mass spectra for FAMEs and their derivatives can aid in confident identification.
For a comprehensive cross-validation, it is recommended to analyze the same set of samples using both optimized LC-MS and GC-MS methods. This would involve comparing key validation parameters such as linearity, limits of detection and quantification, precision, accuracy, and recovery for the specific 2-hydroxy fatty acids of interest in the relevant biological matrix. The data presented in this guide, gathered from various studies, provides a foundational understanding of what can be expected from each technique.
References
A Researcher's Guide to Internal Standards for Accurate Quantification of 2-Hydroxytetracosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Hydroxytetracosanoic acid, a very-long-chain hydroxy fatty acid, is critical for research in areas such as peroxisomal disorders, neurodegenerative diseases, and as a component of complex lipids like cerebrosides and sulfatides. The gold standard for quantitative analysis using mass spectrometry is the use of a stable isotope-labeled internal standard. This guide provides a comparative overview of internal standards for the precise measurement of this compound, supported by experimental protocols and data presentation.
Comparison of Internal Standard Alternatives
| Feature | Ideal Internal Standard | Recommended Alternative | Other Potential Alternative |
| Compound Name | This compound-dn | Lignoceric acid-dn (e.g., d3, d4, or d47) | 2-Hydroxydocosanoic acid-dn |
| Structure | Identical to analyte with deuterium (B1214612) labels | Same carbon chain length (C24), lacks the 2-hydroxy group | Shorter carbon chain (C22) with a 2-hydroxy group and deuterium labels |
| Commercial Availability | Not commercially available | Readily available from multiple suppliers | Not commercially available |
| Structural Similarity | Identical | High (same chain length) | Moderate (different chain length) |
| Expected Accuracy | Highest | High | Moderate to High |
| Potential for Ion Suppression/Enhancement Differences | Minimal to None | Low | Low to Moderate |
| Vendor Examples | N/A | Cayman Chemical, MedChemExpress | N/A |
Recommendation: Based on commercial availability and high structural similarity, Lignoceric acid-dn is the recommended internal standard for the accurate quantification of this compound. The identical carbon chain length ensures that its chromatographic behavior and extraction efficiency will closely mimic that of the analyte.
Experimental Protocols
Two primary analytical techniques are suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods typically require a derivatization step to improve the volatility and ionization of the fatty acid.
Protocol 1: GC-MS Quantification of this compound
This protocol involves the extraction of total fatty acids, derivatization to form fatty acid methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) ethers, and subsequent analysis by GC-MS.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or a known amount of homogenized tissue, add a known quantity of Lignoceric acid-dn internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully transfer the lower organic phase to a clean glass tube.
-
Dry the solvent under a gentle stream of nitrogen.
2. Saponification and Derivatization:
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.
-
Incubate at 60°C for 30 minutes to hydrolyze fatty acids from complex lipids.
-
After cooling, add 1 mL of 1 M HCl to acidify the solution.
-
Extract the free fatty acids twice with 2 mL of hexane (B92381).
-
Pool the hexane extracts and dry under nitrogen.
-
To the dried fatty acids, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the TMS derivatives of the hydroxyl group and the methyl ester of the carboxylic acid.
3. GC-MS Analysis:
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injection Volume: 1 µL, splitless.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound and Lignoceric acid-dn.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol offers high sensitivity and specificity without the need for extensive derivatization in some cases, though derivatization can improve performance.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as in the GC-MS protocol, adding a known amount of Lignoceric acid-dn.
2. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: Start with 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Analyte Transition: Monitor the transition from the deprotonated molecule [M-H]⁻ of this compound to a characteristic product ion.
-
Internal Standard Transition: Monitor the transition from the deprotonated molecule [M-H]⁻ of Lignoceric acid-dn to a characteristic product ion.
-
Mandatory Visualizations
Caption: Workflow for quantifying this compound.
Caption: Peroxisomal alpha-oxidation pathway.
Conclusion
For the accurate quantification of this compound, the use of a stable isotope-labeled internal standard is paramount. In the absence of a commercially available deuterated form of the analyte, Lignoceric acid-dn stands out as the most suitable alternative due to its identical carbon chain length. The detailed GC-MS and LC-MS/MS protocols provided in this guide offer robust starting points for method development. Researchers should validate their chosen method to ensure it meets the required standards for accuracy, precision, and sensitivity for their specific application.
The Gold Standard in Bioanalysis: A Comparative Guide to Using Stable Isotope-Labeled 2-Hydroxytetracosanoic Acid as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of very-long-chain fatty acids (VLCFAs), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of stable isotope-labeled 2-Hydroxytetracosanoic acid (also known as cerebronic acid) with alternative internal standards, supported by experimental data and detailed analytical protocols. We will demonstrate why the use of a stable isotope-labeled (SIL) counterpart is considered the gold standard for achieving unparalleled accuracy and precision in mass spectrometry-based bioanalysis.
The quantification of this compound, a key biomarker in the diagnosis of several peroxisomal disorders, demands the utmost analytical rigor.[1] Variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection can significantly impact the accuracy and reproducibility of results. The use of an internal standard (IS) that closely mimics the behavior of the analyte is therefore indispensable.
Performance Comparison: Stable Isotope-Labeled vs. Alternative Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical chemical and physical properties throughout the entire analytical process, thereby compensating for matrix effects and other sources of error.[2] While alternatives such as odd-chain fatty acids are sometimes employed due to their commercial availability, their performance pales in comparison to that of a stable isotope-labeled analog.
A comprehensive study on the impact of internal standard selection on the quantification of 27 different fatty acids in human plasma provides compelling evidence for the superiority of SIL internal standards. Although this study did not focus specifically on this compound, the findings are broadly applicable to fatty acid analysis. The study revealed that while using an alternative (non-isotopically labeled) internal standard resulted in relatively stable method accuracy (Median Relative Absolute Percent Bias: 1.76%), it led to a significant decrease in method precision, with a median increase in variance of 141%.[3][4] This dramatic increase in variability can obscure subtle but significant changes in analyte concentration, a critical consideration in both clinical diagnostics and drug development.
Table 1: Comparison of Internal Standard Performance for Fatty Acid Quantification
| Performance Metric | Stable Isotope-Labeled Internal Standard | Alternative (Non-Isotope Labeled) Internal Standard |
| Median Relative Absolute Percent Bias | Not explicitly stated, but implied to be lower | 1.76%[3][4] |
| Median Spike-Recovery Absolute Percent Bias | Not explicitly stated, but implied to be lower | 8.82%[3][4] |
| Median Increase in Variance | Baseline | 141%[3][4] |
Data adapted from a study on the quantification of 27 fatty acids in human plasma.[3][4]
The use of odd-chain fatty acids as internal standards is further complicated by their natural presence in some biological samples, which can interfere with accurate quantification.[3] In contrast, stable isotope-labeled standards, such as deuterated this compound, are not naturally present and can be distinguished from the endogenous analyte by their mass-to-charge ratio (m/z) in the mass spectrometer.
Experimental Protocols
To facilitate the implementation of best practices in your laboratory, we provide the following detailed experimental protocols for the quantification of this compound using a stable isotope-labeled internal standard.
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of very-long-chain fatty acids.[5][6]
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or homogenized tissue, add a known amount of deuterated this compound internal standard.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution and vortex thoroughly.
-
Add 200 µL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
2. Hydrolysis and Derivatization:
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Add 1 mL of 0.5 M methanolic HCl and heat at 80°C for 1 hour to hydrolyze the lipids and form fatty acid methyl esters (FAMEs).
-
For the hydroxyl group, perform a subsequent derivatization step. Evaporate the methanolic HCl and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.
3. GC-MS Analysis:
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.
-
Injection Mode: Splitless.
-
MS Detection: Use selected ion monitoring (SIM) mode to monitor characteristic ions for the TMS-derivatized methyl ester of this compound and its deuterated internal standard.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on modern methods for the sensitive quantification of fatty acids.[7][8][9]
1. Sample Preparation and Extraction:
-
To 50 µL of plasma, add a known amount of deuterated this compound internal standard.
-
Perform protein precipitation by adding 200 µL of ice-cold acetonitrile (B52724). Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
2. Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
For enhanced sensitivity in positive ion mode, derivatize the carboxylic acid group. A common derivatization agent is 2-picolylamine.
-
Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 2-picolylamine and 10 mg/mL 2-dimethylaminopyridine (B146746) in acetonitrile. Add 10 mg/mL of N,N'-diisopropylcarbodiimide in acetonitrile and react at 60°C for 20 minutes.
3. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 50% to 100% B over 10 minutes.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. Optimize the precursor-to-product ion transitions for both native and deuterated this compound derivatives.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of this compound and the logical workflow for its quantification.
Caption: Alpha-oxidation pathway of this compound in the peroxisome.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The robust and reliable quantification of this compound is paramount for both clinical diagnostics and research in metabolic disorders. The evidence overwhelmingly supports the use of a stable isotope-labeled internal standard as the most effective method to mitigate analytical variability and ensure the highest degree of accuracy and precision. While alternative internal standards may seem like a convenient option, their use introduces a significant risk of compromising data quality. By adopting the gold standard of a deuterated internal standard and following validated analytical protocols, researchers can have the utmost confidence in their results, paving the way for more accurate diagnoses and a deeper understanding of the role of very-long-chain fatty acids in health and disease.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 7. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Platform Measurement of 2-Hydroxytetracosanoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Hydroxytetracosanoic acid, a 2-hydroxy very-long-chain fatty acid, is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the primary analytical platforms used for its measurement, supported by experimental data and detailed protocols.
This compound is a key component of cerebrosides and sulfatides, which are abundant in the myelin sheath of the nervous system. Its metabolism is closely linked to peroxisomal function, and alterations in its levels are associated with several genetic disorders. The two predominant platforms for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will delve into a comparative analysis of these methods, offering insights into their respective strengths and weaknesses.
Comparative Analysis of Analytical Platforms
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on various factors, including the required sensitivity, sample matrix, and the specific research question. Below is a summary of the key performance parameters for each platform, compiled from various studies on very-long-chain fatty acid (VLCFA) analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives based on their boiling points and mass-to-charge ratio. | Separation of analytes in the liquid phase based on their physicochemical properties, followed by mass analysis. |
| Sample Derivatization | Mandatory. Fatty acids must be converted to volatile esters (e.g., methyl esters, pentafluorobenzyl esters) prior to analysis.[1][2][3] | Optional. Derivatization can be used to enhance ionization efficiency and chromatographic retention, but direct analysis is also possible.[4][5] |
| Sensitivity (LOD/LOQ) | Generally offers high sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the low ng/mL to pg/mL range, especially with chemical ionization. GC-MS is often considered better for quantitative determination of compounds at low concentrations.[6][7] | High sensitivity is achievable, with LODs and LOQs in the nmol/L to pmol/L range. Targeted MRM-based LC-MS/MS is a powerful technique for quantifying low-abundance lipids.[8][9] |
| Linearity | Good linearity over a wide concentration range is typically achieved with the use of appropriate internal standards.[3] | Excellent linearity (R² > 0.99) is commonly reported for VLCFA analysis.[4][10] |
| Precision (%RSD) | Good reproducibility with Relative Standard Deviations (RSDs) generally below 15%.[3] | High precision with intra- and inter-assay variations typically below 15%.[9][11] |
| Sample Throughput | Can be lower due to the requirement for derivatization and longer chromatographic run times. However, some modern methods have reduced run times.[9] | Generally offers higher throughput, especially with the use of ultra-high-performance liquid chromatography (UHPLC) systems.[4] |
| Matrix Effects | Less susceptible to ion suppression or enhancement compared to LC-MS/MS. | Can be affected by matrix components that co-elute with the analyte, potentially leading to ion suppression or enhancement. Proper sample preparation and the use of stable isotope-labeled internal standards are crucial to mitigate these effects.[12] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate measurements. Below are representative protocols for the analysis of this compound in biological samples using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of this compound in Plasma
This protocol is adapted from established methods for VLCFA analysis in plasma.[1][2]
1. Sample Preparation:
-
Hydrolysis: To 100 µL of plasma, add an internal standard (e.g., deuterated this compound) and hydrolyze with 1 mL of 0.5 M methanolic HCl at 80°C for 1 hour to release the fatty acid from complex lipids.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and vortex vigorously for 2 minutes. Centrifuge at 2000 x g for 5 minutes to separate the phases. Collect the upper hexane layer. Repeat the extraction twice.
-
Derivatization: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of derivatization agent (e.g., pentafluorobenzyl bromide in acetonitrile (B52724) with diisopropylethylamine) and incubate at 60°C for 30 minutes to form pentafluorobenzyl esters.[13] Dry the sample again under nitrogen.
-
Final Preparation: Reconstitute the derivatized sample in 100 µL of iso-octane for GC-MS analysis.[14]
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound derivative and the internal standard.
Protocol 2: LC-MS/MS Analysis of this compound in Cultured Cells
This protocol is based on methodologies for the analysis of fatty acids in cellular matrices.[8][15]
1. Sample Preparation:
-
Cell Lysis and Lipid Extraction: Harvest cultured cells and wash with phosphate-buffered saline (PBS). Add a known amount of internal standard. Perform a Bligh-Dyer extraction by adding a 2:1:0.8 mixture of methanol:chloroform:water. Vortex and centrifuge to separate the phases. Collect the lower organic phase.
-
Saponification (Optional, for total fatty acid analysis): To the organic extract, add methanolic KOH and heat at 60°C for 30 minutes to hydrolyze esterified fatty acids. Neutralize with an acid and re-extract with hexane.
-
Final Preparation: Evaporate the organic solvent under nitrogen and reconstitute the lipid extract in a suitable injection solvent, such as methanol/isopropanol (1:1, v/v).
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class system or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/isopropanol (70:30, v/v) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient from, for example, 30% B to 100% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX QTRAP 6500+ system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for this compound and its internal standard.
Metabolic Pathway of this compound
This compound is synthesized from tetracosanoic acid (lignoceric acid) by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[16][17] This enzyme is responsible for the α-hydroxylation of very-long-chain fatty acids. The degradation of this compound occurs primarily through peroxisomal β-oxidation.[7][18][19]
Metabolic pathway of this compound.
Experimental Workflow for Measurement
The general workflow for the quantification of this compound involves several key steps, from sample collection to data analysis.
General experimental workflow for this compound measurement.
Commercial Assay Availability
A thorough search for commercially available ELISA or other immunoassay-based kits specifically for the quantitative measurement of this compound did not yield any specific products. While general free fatty acid quantification kits are available, these are typically colorimetric or fluorometric assays that are not specific for this compound and are designed for the bulk measurement of fatty acids of certain chain lengths. Therefore, for specific and accurate quantification, mass spectrometry-based methods remain the gold standard.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable platforms for the quantification of this compound. The choice of method will be dictated by the specific requirements of the study. GC-MS, with its high sensitivity for low-concentration analytes and well-established derivatization protocols, is a robust option. LC-MS/MS offers higher throughput and the flexibility of analysis with or without derivatization, making it suitable for larger-scale studies. Regardless of the platform chosen, careful sample preparation and method validation are paramount to ensure the generation of high-quality, reproducible data for advancing our understanding of the role of this compound in health and disease.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 8. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. d-nb.info [d-nb.info]
- 13. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. sciex.com [sciex.com]
- 16. mdpi.com [mdpi.com]
- 17. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Lipidomic Analysis of 2-Hydroxytetracosanoic Acid and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Hydroxytetracosanoic acid (2-HTA), a vital component of myelin, and its metabolic precursors. Understanding the nuanced differences in their biochemical profiles and the analytical methodologies for their detection is crucial for advancing research in neurological disorders and developing novel therapeutic strategies. This document outlines key experimental data, detailed protocols, and visual workflows to support these endeavors.
Introduction to this compound
This compound (also known as cerebronic acid) is a 2-hydroxy very-long-chain fatty acid (VLCFA). It is a critical constituent of cerebrosides and sulfatides, which are sphingolipids highly enriched in the myelin sheath of the nervous system. The presence and concentration of 2-HTA are essential for the proper structure and function of myelin. The primary precursor for the biosynthesis of 2-HTA is tetracosanoic acid, also known as lignoceric acid. The conversion is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).[1][2][3][4] Deficiencies in FA2H activity are associated with severe neurodegenerative disorders, highlighting the importance of this metabolic pathway.[2][4]
Quantitative Data Presentation
The following table summarizes representative quantitative data for 2-HTA and its precursor, lignoceric acid, in different biological matrices. It is important to note that concentrations can vary significantly based on the analytical method, sample preparation, and the physiological state of the subject.
| Analyte | Matrix | Concentration Range | Analytical Method | Reference |
| This compound (2-HTA) | Mouse Brain (during myelination) | 5- to 9-fold increase | Not specified | [1] |
| Sea Cucumber (Apostichopus japonicus) | ~5.7 mg/g (of total 2-OH FAs) | GC-MS/MS | [5] | |
| Tetracosanoic acid (Lignoceric acid) | Human Plasma | 1.0 - 5.0 µg/mL | HPLC | [6] |
| Rat Plasma (Control Diet) | ~2 µM | LC-MS/MS | [7] | |
| Rat Cerebral Cortex (Control Diet) | ~1.5 nmol/g | LC-MS/MS | [7] |
Signaling Pathway: Biosynthesis of this compound
The biosynthesis of 2-HTA from its precursor, lignoceric acid, is a critical step in the formation of 2-hydroxy galactolipids, which are essential components of the myelin sheath. This process is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).
References
- 1. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of total long-chain fatty acids in human plasma and lipoproteins, before and during copper-stimulated oxidation, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of rat plasma and cerebral cortex oxylipin concentrations with increasing levels of dietary linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-Hydroxytetracosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Hydroxytetracosanoic acid, a very long-chain hydroxy fatty acid, is critical for advancing research in metabolic disorders, neurological diseases, and for the development of targeted therapeutics. This guide provides a comprehensive comparison of the primary analytical platforms for its analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document synthesizes available data to provide a robust framework for methodological selection, complete with detailed experimental protocols and performance data.
Data Presentation: Quantitative Performance Comparison
The choice of an analytical method is often a balance between sensitivity, specificity, throughput, and the complexity of the sample matrix. The following table summarizes key performance metrics for the most common methods used for the analysis of this compound and related very long-chain fatty acids.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Very High | High |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL levels)[1] | High (ng to sub-ng levels)[2] |
| Accuracy (Recovery) | Good to Excellent (Often 80-115%)[3] | Good (dependent on derivatization efficiency)[4] |
| Precision (%RSD) | Excellent (<15%)[4] | Good (<15%)[3] |
| Linearity (R²) | Excellent (>0.99)[3][5] | Excellent (>0.99)[3][4] |
| Derivatization | Not always required, but can improve ionization[6] | Required for volatility[7] |
| Throughput | High | Moderate |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Generally less susceptible |
Mandatory Visualization
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using LC-MS/MS and GC-MS.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, often without the need for derivatization.
1. Sample Preparation:
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a modified Folch or Bligh-Dyer method with a chloroform:methanol mixture.
-
Saponification: To quantify total this compound (both free and esterified), the lipid extract is subjected to saponification using a methanolic potassium hydroxide (B78521) solution.
-
Acidification and Extraction: Acidify the sample with an acid like HCl and extract the released free fatty acids into an organic solvent such as hexane (B92381) or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for this compound. An internal standard, such as a deuterated analog, should be used for accurate quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This is a robust and sensitive method, though it requires derivatization to increase the volatility of the analyte.
1. Sample Preparation:
-
Lipid Extraction and Saponification: Follow the same procedure as for LC-MS/MS to extract and hydrolyze the lipids.
-
Derivatization: The extracted fatty acids must be derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs), followed by silylation of the hydroxyl group (e.g., with BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[7]
-
Extraction: Extract the derivatized analytes into an organic solvent like hexane.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute in a suitable solvent for GC injection.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A capillary column suitable for fatty acid analysis (e.g., a CP Sil 19 or similar).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute the very long-chain fatty acid derivative.
-
Mass Spectrometer: A mass spectrometer operating in electron impact (EI) ionization mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound. An odd-chain hydroxy fatty acid can be used as an internal standard.[2]
Signaling Pathway and Experimental Logic
References
- 1. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
